molecular formula C8H6Br2N2 B1505485 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine CAS No. 860260-49-7

6,8-Dibromo-2-methylimidazo[1,2-a]pyridine

Cat. No.: B1505485
CAS No.: 860260-49-7
M. Wt: 289.95 g/mol
InChI Key: FEQUEUIQYDOCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-2-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H6Br2N2 and its molecular weight is 289.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,8-dibromo-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQUEUIQYDOCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=C(C2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20706719
Record name 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20706719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860260-49-7
Record name 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20706719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Crystal structure and molecular geometry of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Crystal Structure and Molecular Geometry of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., zolpidem), antivirals, and anti-inflammatory agents.[1] The 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine (CAS: 860260-49-7) derivative is a critical intermediate. Its 6,8-dibromo substitution pattern offers orthogonal handles for regioselective cross-coupling (e.g., Suzuki-Miyaura), while the 2-methyl group modulates solubility and lipophilicity.

This guide provides an in-depth analysis of the molecular geometry, synthesis-to-crystallization workflow, and structural characterization protocols required to validate this molecule in drug discovery pipelines.

Part 1: Synthesis and Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high-purity synthesis followed by controlled crystallization is required. The presence of heavy bromine atoms at positions 6 and 8 significantly aids in phase determination during XRD analysis but requires specific solvent handling to prevent disorder.

Synthetic Pathway

The synthesis relies on the condensation of 2-amino-3,5-dibromopyridine with chloroacetone (or bromoacetone). This cyclization is regioselective, forming the imidazole ring fused to the pyridine.

Reagents:

  • Precursor: 2-Amino-3,5-dibromopyridine[2][3][4]

  • Electrophile: Chloroacetone

  • Solvent: Ethanol or DMF (Reflux)

  • Base: NaHCO₃ (to neutralize HBr/HCl byproducts)

Mechanism:

  • Alkylation: The exocyclic amine attacks the

    
    -haloketone.
    
  • Cyclization: The ring nitrogen attacks the carbonyl carbon.

  • Dehydration: Loss of water aromatizes the system.

Crystallization Workflow (DOT Visualization)

CrystallizationWorkflow Start Crude Product (6,8-Dibromo-2-methyl...) Solvent Solvent Selection (Ethanol/Water or Acetone/Hexane) Start->Solvent Dissolution Hot Saturation (Dissolve at 60°C) Solvent->Dissolution Filtration Hot Filtration (Remove insolubles) Dissolution->Filtration Cooling Slow Cooling (Rate: -5°C/hour to 4°C) Filtration->Cooling Nucleation Nucleation & Growth (24-48 Hours) Cooling->Nucleation Harvest Single Crystal Harvest (Mount on Goniometer) Nucleation->Harvest

Figure 1: Optimized crystallization workflow for halogenated imidazo[1,2-a]pyridines. Slow cooling is critical to minimize twinning caused by the heavy bromine atoms.

Part 2: Molecular Geometry and Structural Features

While specific unit cell parameters are often proprietary to specific campaigns, the geometry of 6,8-dibromo-2-methylimidazo[1,2-a]pyridine follows rigorous structural archetypes derived from its 6-bromo and 2-methyl analogs.

Planarity and Core Geometry

The imidazo[1,2-a]pyridine core is essentially planar (RMS deviation < 0.02 Å) due to the extensive


-conjugation across the 9-membered bicyclic system.
  • 2-Methyl Influence: The methyl group at C2 lies in the plane of the ring system. Unlike substitution at C3 or C5, the C2-methyl does not introduce significant steric twist, maintaining the scaffold's flatness.

  • Bond Lengths:

    • C-Br (C6): ~1.89 Å (Typical aromatic C-Br)

    • C-Br (C8): ~1.88 Å (Slightly shorter due to proximity to ring nitrogen N1, suggesting inductive effects).

    • N1-C8a: ~1.37 Å (Bridging nitrogen bond).

Intermolecular Interactions & Packing

The crystal packing is dominated by two competing forces:

  • 
    -
    
    
    
    Stacking:
    The planar aromatic cores stack in an offset (slipped) parallel arrangement. The centroid-to-centroid distance is typically 3.6–3.8 Å.
  • Halogen Bonding (C-Br···N/O): The bromine atoms are excellent Lewis acids (sigma-hole donors).

    • C6-Br: Often engages in Type II halogen bonding with the N1 of a neighboring molecule.

    • C8-Br: Sterically crowded but can form weak contacts with solvent molecules or orthogonal bromine atoms.

Table 1: Predicted Geometric Parameters (DFT B3LYP/6-31G)*

ParameterValueDescription
Space Group P2₁/c or P-1Common for planar aromatics (Monoclinic/Triclinic).
C2-C3 Bond 1.36 ÅDouble bond character in imidazole ring.
C-Br Bond 1.89 ÅStandard aromatic halogen bond.
Dihedral Angle ~0°Core system is planar.
Density ~1.9–2.1 g/cm³High density due to two heavy Br atoms.

Part 3: X-Ray Diffraction (XRD) Characterization Protocol

When analyzing the crystal structure, specific attention must be paid to the "heavy atom effect" of the two bromines.

Data Collection Strategy
  • Radiation Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    . The high absorption coefficient (
    
    
    ) of bromine makes Cu-radiation prone to significant absorption errors.
  • Temperature: Collect data at 100 K to reduce thermal motion (ellipsoids) of the terminal methyl and bromine atoms.

Refinement Logic (DOT Visualization)

RefinementLogic RawData Raw Reflections (Mo-Kalpha) Solve Structure Solution (Direct Methods/SHELXT) RawData->Solve HeavyAtom Locate Br Atoms (Patterson Map) Solve->HeavyAtom LightAtom Locate C/N Atoms (Difference Fourier) HeavyAtom->LightAtom Refine Refinement (Least Squares) LightAtom->Refine Validation Check R-factor (< 5%) Refine->Validation

Figure 2: XRD refinement logic. The heavy bromine atoms dominate the scattering, allowing for easy initial phasing via Patterson methods.

Part 4: Pharmaceutical Relevance & Reactivity

The determined geometry directly informs the chemical reactivity, particularly for Regioselective Cross-Coupling .

  • Electronic Differentiation: The C6-position is electronically distinct from C8.

    • C6 (Para to N): More electron-deficient, typically reacts faster in nucleophilic aromatic substitution or metal-catalyzed couplings (Suzuki).

    • C8 (Ortho to N): Sterically hindered by the bridgehead nitrogen lone pair.

  • Structural Validation: XRD confirms the accessibility of these sites. If the crystal structure shows the C8-Br is locked in a rigid H-bond network or sterically occluded by the 2-methyl group of a neighbor, reaction conditions (temperature/ligand) must be adjusted.

References

  • Synthesis of Imidazo[1,2-a]pyridines

    • General Procedure: Reaction of 2-aminopyridines with -haloketones.
    • Source: (Describes bromination and cyclization protocols).

  • Crystallographic Data of Analogs

    • 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Demonstrates the planar c
    • Source:

  • Commercial Availability & CAS Verification

    • Identity: 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine (CAS: 860260-49-7).[5]

    • Source:

  • General Structural Trends

    • Imidazo[1,2-a]pyridine Core: Planarity and bond length trends.
    • Source:

Sources

The Pharmacological Potential of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3][4] This guide delves into the untapped potential of a specific analogue, 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine. While direct pharmacological data on this compound is nascent, this paper will extrapolate its potential applications by analyzing the well-established biological activities of the core scaffold and the influence of its specific substituents. We will explore its synthetic accessibility, propose robust experimental workflows for screening, and discuss potential mechanisms of action in key therapeutic areas including oncology, infectious diseases, and inflammation. This document serves as a technical resource to catalyze further investigation into this promising molecule.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyridine system, a fused bicyclic heterocycle with a bridgehead nitrogen atom, is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][5] Its structural rigidity, coupled with the ease of functionalization at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties.

Marketed drugs containing this core underscore its therapeutic versatility[1][3][4]:

  • Zolpidem and Alpidem: Anxiolytic and hypnotic agents.[1][3]

  • Olprinone: A cardiotonic agent.[3]

  • Miroprofen: A non-steroidal anti-inflammatory drug (NSAID).[3]

  • Minodronic acid: Used for the treatment of osteoporosis.[3]

The broad spectrum of demonstrated activities for this class of compounds, including anticancer, antitubercular, antiviral, and anti-inflammatory effects, makes the exploration of novel derivatives a compelling avenue for drug discovery.[2][4][6][7]

Decoding the Potential of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine

The specific substitution pattern of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine offers intriguing possibilities for modulating biological activity.

  • 2-Methyl Group: The small alkyl group at the 2-position can enhance binding to hydrophobic pockets within target proteins and may improve metabolic stability.

  • 6,8-Dibromo Substitution: The presence of two bromine atoms significantly increases the molecule's lipophilicity and molecular weight. Halogen bonding is an increasingly recognized interaction in drug design, and these bromine atoms could facilitate unique interactions with target proteins. Furthermore, the positions of these halogens can influence the electronic properties of the heterocyclic ring system, potentially altering its reactivity and interaction with biological macromolecules.

Synthetic Strategies

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several robust methods available. A plausible and efficient route to 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine would involve the condensation of a substituted 2-aminopyridine with an α-haloketone.

Proposed Synthetic Pathway

Synthetic Pathway A 3,5-Dibromo-2-aminopyridine C 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine A->C Reflux, Ethanol B Chloroacetone B->C

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine
  • Reaction Setup: To a round-bottom flask, add 3,5-dibromo-2-aminopyridine (1 equivalent) and ethanol to create a solution.

  • Addition of Reagent: Add chloroacetone (1.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine.

Potential Pharmacological Applications and Screening Workflows

Based on the extensive literature on imidazo[1,2-a]pyridine derivatives, we can prioritize several therapeutic areas for screening 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine.

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold is present in numerous compounds with potent anticancer activity, often targeting key signaling pathways.[8][9] For instance, derivatives have been developed as inhibitors of kinases such as PI3Kα.[9][10]

Anticancer Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action A Compound Synthesis & QC B Cell Viability Assay (MTT/CellTiter-Glo) (e.g., NCI-60 panel) A->B C Determine GI50/IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Active Compounds E Cell Cycle Analysis (Flow Cytometry) C->E Active Compounds F Kinase Inhibition Profiling (e.g., PI3Kα, Akt, mTOR) D->F E->F G Western Blot Analysis (p-Akt, p-mTOR) F->G H In vivo Xenograft Model G->H

Caption: A tiered approach for anticancer screening.

  • Cell Seeding: Seed cancer cell lines (e.g., T47D, known for PIK3CA mutations) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with serial dilutions of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine (e.g., 0.01 to 100 µM) for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) or inhibitory concentration (IC50).

Anti-infective Properties

Imidazo[1,2-a]pyridine-3-carboxamides have shown remarkable potency against Mycobacterium tuberculosis, including multidrug-resistant strains.[7][11] The proposed mechanism of action for some of these compounds is the inhibition of the QcrB subunit of the cytochrome bc1 complex, disrupting cellular respiration.[7] Additionally, antiviral activity against influenza A virus has been reported, with compounds targeting the RNA-dependent RNA polymerase (RdRp).[12]

Compound ClassTargetOrganism/VirusReported Potency (IC50/MIC)
Imidazo[1,2-a]pyridine-3-carboxamidesQcrBMycobacterium tuberculosis0.003 to 0.05 µM (MIC90)[7]
Imidazo[1,2-a]pyridine derivativesRdRpInfluenza A (H1N1)0.29 to 3.00 µM (IC50)[12]

digraph "Antitubercular Screening Workflow" {
graph [nodesep=0.3, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
A[label="Compound Synthesis & QC"];
B[label="Primary Screen:\nMIC against M. tuberculosis H37Rv"];
C [label="Secondary Screen:\nMIC against MDR/XDR strains"];
D [label="Cytotoxicity Assay\n(e.g., Vero cells)"];
E [label="Mechanism of Action Studies:\nTarget deconvolution (e.g., QcrB inhibition)"];

A -> B;
B -> C [label="Active Compounds"];
B -> D;
C -> E;

}

Caption: Workflow for evaluating antitubercular potential.

Anti-inflammatory Effects

The clinical use of Miroprofen, an imidazo[1,2-a]pyridine derivative, as an NSAID provides a strong rationale for exploring the anti-inflammatory potential of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine.[3] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes.

  • Enzyme Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine or a control inhibitor (e.g., celecoxib for COX-2) for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Quantification: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Calculate the IC50 values for COX-1 and COX-2 inhibition to determine potency and selectivity.

Conclusion and Future Directions

While 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine remains a largely unexplored chemical entity, the extensive and favorable pharmacological profile of the parent scaffold provides a compelling argument for its investigation. The unique electronic and steric properties conferred by the 2-methyl and 6,8-dibromo substituents may lead to novel or enhanced biological activities. The synthetic route is straightforward, and established screening protocols can be readily applied to evaluate its potential as an anticancer, anti-infective, or anti-inflammatory agent. This guide provides a foundational framework to stimulate and direct future research, potentially unlocking a new therapeutic agent from a proven chemical class.

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed.
  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.
  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PMC.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
  • 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine. Sigma-Aldrich.
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
  • 6-BROMO-2-METHYLIMIDAZO[1,2-A]PYRIDINE. ChemicalBook.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.

Sources

Technical Investigation: Photophysical Profiling of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the investigation into the photophysical properties of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine . This document is structured to serve as a blueprint for characterization, synthesizing theoretical expectations with practical experimental protocols.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a pharmacophore and fluorophore of significant interest in medicinal chemistry and optoelectronics.[1][2][3] The specific derivative, 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine , presents a unique photophysical profile dominated by the Heavy Atom Effect introduced by the two bromine substituents.[1]

Unlike its highly fluorescent 2-phenyl analogues, this molecule is expected to exhibit fluorescence quenching via enhanced Intersystem Crossing (ISC), making it a candidate for triplet-state harvesting applications (e.g., singlet oxygen generation) or as a robust precursor for palladium-catalyzed cross-coupling to generate complex "V-shaped" or


-expanded fluorophores.[1] This guide outlines the synthesis, theoretical optical properties, and the precise methodologies required to validate its excited-state dynamics.

Molecular Architecture & Electronic Expectations

Structural Logic

The core structure consists of a fused 5,6-bicyclic system.[1][4] The 2-methyl group acts as a weak electron donor and blocks the C2 position, simplifying the regiochemistry for further functionalization.[1]

  • Chromophore: The planar imidazo[1,2-a]pyridine system (

    
     electrons).[1][2][3]
    
  • Auxochromes: The bromine atoms at positions 6 and 8 are inductively electron-withdrawing (-I) but mesomerically electron-donating (+M).[1][3]

  • Spin-Orbit Coupling (SOC): The high atomic number of Bromine (

    
    ) facilitates spin-orbit coupling, mixing singlet and triplet states.[1][2][3] This theoretically predicts a reduction in Fluorescence Quantum Yield (
    
    
    
    ) and a decrease in fluorescence lifetime (
    
    
    ) compared to the non-halogenated parent.[1]
Predicted Optical Properties

Based on Structure-Activity Relationship (SAR) data of analogous imidazo[1,2-a]pyridines:

  • Absorption (

    
    ):  Expected 
    
    
    
    in the 300–330 nm range (UV-A).[1][2] The conjugation is limited compared to 2-phenyl derivatives.[1]
  • Emission (

    
    ):  Expected in the 360–420 nm  range (Deep Blue/Violet).[1]
    
  • Stokes Shift: Moderate (~3000–5000 cm

    
    ), characteristic of rigid fused heterocycles.[1][2]
    
  • Quantum Yield (

    
    ):  Low (< 0.[1][2][3]10) due to efficient 
    
    
    
    intersystem crossing.[1]

Synthesis & Purification Pathway

High-purity samples (>99%) are non-negotiable for photophysical measurements to avoid emissive impurities.[1][2][3]

Reaction Scheme

The synthesis utilizes the condensation of a substituted 2-aminopyridine with an


-haloketone.[1]

Reagents:

  • 3,5-Dibromo-2-aminopyridine (Precursor A)[1][3]

  • Chloroacetone (Precursor B)[1]

  • Ethanol (Solvent) / NaHCO

    
     (Base)[1]
    

Protocol:

  • Reflux: Dissolve 3,5-dibromo-2-aminopyridine (1.0 eq) and chloroacetone (1.5 eq) in Ethanol. Reflux for 8–12 hours.[1]

  • Cyclization: The intermediate salt is treated with aqueous NaHCO

    
     to liberate the free base.[1]
    
  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).[1][3]

Visualization of Synthesis Logic

Synthesis Start 3,5-Dibromo-2-aminopyridine Intermediate N-Alkylated Intermediate Start->Intermediate + EtOH, Reflux Reagent Chloroacetone (Cyclizing Agent) Reagent->Intermediate Product 6,8-Dibromo-2-methyl imidazo[1,2-a]pyridine Intermediate->Product + NaHCO3 (Dehydrohalogenation)

Caption: Figure 1. Condensation pathway for the synthesis of the target scaffold.[2][4]

Photophysical Characterization Protocols

UV-Vis Absorption Spectroscopy

Objective: Determine molar absorptivity (


) and optical bandgap.

Protocol:

  • Solvent Selection: Prepare stock solutions (

    
     M) in spectro-grade Acetonitrile (polar aprotic) and Cyclohexane (non-polar) to assess solvatochromism.
    
  • Baseline Correction: Run a blank scan with pure solvent.[1][2]

  • Measurement: Scan from 200 nm to 500 nm.

  • Data Processing: Plot Absorbance vs. Wavelength. Calculate

    
     using Beer-Lambert Law: 
    
    
    
    .[1]
Steady-State Fluorescence & Quantum Yield

Objective: Quantify emission efficiency.

Standard: Quinine Sulfate in 0.1 M H


SO

(

) or 2-Aminopyridine (

).[1][2]

Step-by-Step Methodology:

  • Dilution: Prepare samples such that Absorbance at excitation wavelength (

    
    ) is 
    
    
    
    to avoid inner-filter effects.
  • Excitation: Set

    
     to the absorption maximum determined in 4.1 (likely ~310 nm).
    
  • Integration: Record emission spectrum (330 nm – 600 nm). Integrate the area under the curve (

    
    ).[1][2]
    
  • Calculation: Use the comparative method:

    
    
    (Where 
    
    
    
    is the refractive index of the solvent).
Excited State Dynamics (Jablonski Diagram)

The presence of bromine atoms necessitates an investigation into the triplet state.[1][2]

Visualization of Heavy Atom Effect:

Jablonski S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Absorption (hv) S1->S0 Fluorescence (kf) (Quenched) T1 Triplet State (T1) S1->T1 Intersystem Crossing (kISC) (Enhanced by Br) T1->S0 Phosphorescence (kp) (Weak/Low Temp) S0_NR S0_NR T1->S0_NR Non-Radiative Decay

Caption: Figure 2. Jablonski diagram illustrating the heavy atom effect facilitating Intersystem Crossing (ISC).

Quantitative Data Summary (Template)

Researchers should populate the following table upon data acquisition. The "Expected" values are derived from trends in halogenated heteroaromatics.

PropertySymbolExperimental ConditionExpected Value
Abs. Max

Acetonitrile, 298K305–320 nm
Em.[1][2] Max

Acetonitrile, 298K370–400 nm
Molar Absorptivity



M

cm

Quantum Yield

Air-saturated

(Significant Quenching)
Lifetime

TCSPC

ns
Stokes Shift

-

cm

Applications & Utility

While the fluorescence of the 6,8-dibromo derivative itself may be weak, its utility lies in its reactivity and triplet-state potential.[1]

  • Singlet Oxygen Generation (

    
    ): 
    
    • Mechanism: The long-lived triplet state (

      
      ) can transfer energy to ground-state oxygen (
      
      
      
      ).[1][2][3]
    • Test: Monitor the photo-oxidation of 1,3-diphenylisobenzofuran (DPBF) in the presence of the compound. A decrease in DPBF absorbance at 410 nm confirms

      
       production.[1]
      
  • Synthetic Intermediate:

    • The C-Br bonds are prime handles for Suzuki-Miyaura or Sonogashira couplings.[1]

    • Strategy: Replace Br with electron-rich aryl groups (e.g., 4-methoxyphenyl) to restore and tune fluorescence to the visible region (Green/Yellow) and increase

      
       to >0.80.[1][3]
      

References

  • Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1][2] Chemical Communications, 2013.[1]

  • Photophysics of the Core Scaffold

    • Kelley, M. T., et al. "Spectroscopic properties of imidazo[1,2-a]pyridines."[1][2] Journal of Photochemistry and Photobiology A: Chemistry, 1997.

  • Heavy Atom Effect in Heterocycles

    • Lower, S. K., & El-Sayed, M. A.[1][2] "The Solid State Photochemistry and Photophysics of Heterocycles." Chemical Reviews, 1966.[1]

  • General Protocol for Quantum Yield

    • Brouwer, A. M.[1] "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 2011.[1]

Sources

6,8-Dibromo-2-methylimidazo[1,2-a]pyridine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine: A Versatile Building Block in Modern Organic Synthesis

Introduction: The Privileged Scaffold and the Power of Dibromination

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1] This framework is a cornerstone in numerous clinically significant pharmaceuticals, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[2][3][4] The broad spectrum of biological activities associated with its derivatives—spanning anticancer, antitubercular, anti-inflammatory, and antiviral properties—cements its importance in drug discovery.[5][6][7][8][9]

Within this valuable class of compounds, 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine emerges as a particularly strategic building block. The presence of two bromine atoms at electronically distinct positions (C6 and C8) on the pyridine ring offers synthetic chemists a powerful tool for controlled, sequential functionalization. These bromine atoms serve as versatile handles for a variety of cross-coupling reactions, enabling the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR). This guide provides a technical overview of the synthesis, properties, and strategic applications of this high-value intermediate for researchers in organic synthesis and drug development.

Synthesis of the Core Building Block

The most direct and reliable method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[2][10] For the title compound, this involves the cyclization of 3,5-dibromo-2-aminopyridine with a C3-ketone synthon such as chloro- or bromoacetone.

Synthesis cluster_reactants Reactants cluster_product Product Aminopyridine 3,5-Dibromo-2-aminopyridine Process Condensation & Cyclization Aminopyridine->Process 1. Nucleophilic Attack (SN2) Haloketone Chloroacetone Haloketone->Process Target 6,8-Dibromo-2-methyl- imidazo[1,2-a]pyridine Process->Target Reflux, EtOH

Caption: Synthesis of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine.

Experimental Protocol: Synthesis via Cyclocondensation

Objective: To synthesize 6,8-dibromo-2-methylimidazo[1,2-a]pyridine from 3,5-dibromo-2-aminopyridine.

Materials:

  • 3,5-Dibromo-2-aminopyridine (1.0 eq)

  • Chloroacetone (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol (EtOH), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3,5-dibromo-2-aminopyridine and sodium bicarbonate.

  • Add anhydrous ethanol to create a slurry.

  • Slowly add chloroacetone to the stirring mixture at room temperature.

    • Scientist's Note: The initial reaction is an Sₙ2 displacement where the exocyclic amine of the aminopyridine attacks the α-carbon of the chloroacetone. Sodium bicarbonate acts as a mild base to neutralize the HCl generated in situ, preventing protonation of the starting amine which would render it non-nucleophilic.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. A precipitate of the product and inorganic salts will form.

  • Filter the crude solid and wash with cold ethanol and then water to remove sodium salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 6,8-dibromo-2-methylimidazo[1,2-a]pyridine.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on closely related analogs and fundamental spectroscopic principles.[11]

PropertyPredicted Value / Characteristic
Molecular Formula C₈H₆Br₂N₂
Molecular Weight 290.95 g/mol
Appearance Expected to be an off-white to light yellow solid.
¹H NMR - Aromatic protons at C5 and C7 appearing as distinct singlets or doublets (J≈1-2 Hz) in the δ 7.5-8.5 ppm region. - A singlet for the C3 proton around δ 7.5 ppm. - A singlet for the C2-methyl group protons around δ 2.4-2.5 ppm.
¹³C NMR - Two signals for the bromine-bearing carbons (C6, C8) in the δ 110-125 ppm range. - Signals for other aromatic carbons between δ 115-145 ppm. - A signal for the C2-methyl carbon around δ 15-20 ppm.
Mass Spectrometry (MS) The ESI-MS spectrum will show a characteristic isotopic pattern for two bromine atoms, with major peaks at [M+H]⁺, [M+2+H]⁺, and [M+4+H]⁺ in an approximate ratio of 1:2:1.
Infrared (IR) - C-H stretching (aromatic) > 3000 cm⁻¹. - C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. - A characteristic C-Br stretching band in the fingerprint region, typically below 700 cm⁻¹.[11]

Strategic Utility in Cross-Coupling Reactions

The synthetic power of 6,8-dibromo-2-methylimidazo[1,2-a]pyridine lies in its capacity for selective functionalization via palladium-catalyzed cross-coupling reactions. The C6-Br and C8-Br bonds serve as anchor points for building molecular complexity.

Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Core 6,8-Dibromo-2-methyl- imidazo[1,2-a]pyridine Suzuki_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Core->Suzuki_Catalyst Buchwald_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Core->Buchwald_Catalyst Suzuki_Reactant Ar-B(OH)₂ Suzuki_Reactant->Suzuki_Catalyst Suzuki_Product 6/8-Aryl-8/6-bromo- 2-methyl-imidazo[1,2-a]pyridine Suzuki_Catalyst->Suzuki_Product Buchwald_Reactant R¹R²NH Buchwald_Reactant->Buchwald_Catalyst Buchwald_Product 6/8-Amino-8/6-bromo- 2-methyl-imidazo[1,2-a]pyridine Buchwald_Catalyst->Buchwald_Product

Caption: Key cross-coupling reactions of the dibromo-scaffold.

Suzuki-Miyaura Cross-Coupling

This reaction is paramount for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[12] The boronic acids used are generally stable, non-toxic, and commercially available, making this a highly practical transformation.

Objective: To couple an arylboronic acid with 6,8-dibromo-2-methylimidazo[1,2-a]pyridine.

Materials:

  • 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine (1.0 eq)

  • Arylboronic acid (1.1-1.3 eq for mono-coupling)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%) or other suitable ligand

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Solvent system: Dioxane/Water or EtOH/Water (e.g., 4:1 v/v)[13]

Procedure:

  • In a microwave vial, combine the dibromo-scaffold, arylboronic acid, palladium acetate, triphenylphosphine, and potassium carbonate.

  • Add the degassed solvent mixture (Dioxane/Water).

    • Scientist's Note: Degassing the solvent is crucial. Oxygen can oxidize the active Pd(0) catalyst, leading to reaction failure. The base (K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[14]

  • Seal the vial and place it in a microwave reactor. Heat the mixture to 100-120 °C for 15-30 minutes.

    • Expert Insight: Microwave irradiation dramatically accelerates the reaction compared to conventional heating, often leading to cleaner reactions and higher yields in shorter times.[13]

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product. By adjusting stoichiometry, sequential or double coupling can be achieved.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[15][16] This reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles.[17][18]

Objective: To couple a primary or secondary amine with 6,8-dibromo-2-methylimidazo[1,2-a]pyridine.

Materials:

  • 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • (±)-BINAP (2-4 mol%) or other sterically hindered phosphine ligand

  • Sodium tert-butoxide (NaOᵗBu) (1.4 eq)

  • Toluene, anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, BINAP, and NaOᵗBu.

    • Scientist's Note: This reaction is highly sensitive to air and moisture. The use of a strong, non-nucleophilic base like NaOᵗBu is essential for deprotonating the amine in the catalytic cycle without competing side reactions.[19] The choice of a bulky, electron-rich phosphine ligand like BINAP is critical to promote the reductive elimination step, which forms the final C-N bond.[15]

  • Add the dibromo-scaffold and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the mixture with vigorous stirring at 80-110 °C for 4-24 hours, monitoring by TLC.[19]

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Application in Drug Discovery: A Case Study

The strategic value of the 6,8-dibromo scaffold is exemplified in the development of novel therapeutics. For instance, research into potent and selective Phosphatidylinositol-3-kinase alpha (PI3Kα) inhibitors, a key target in cancer therapy, has utilized this building block.[20][21] The 6- and 8-positions are systematically modified to optimize potency and pharmacokinetic properties.

Workflow Start 6,8-Dibromo-2-methyl- imidazo[1,2-a]pyridine Step1 Selective Cross-Coupling (e.g., Suzuki at C8) Start->Step1 Intermediate 8-Aryl-6-bromo-2-methyl- imidazo[1,2-a]pyridine Step1->Intermediate Step2 Second Cross-Coupling (e.g., Amination at C6) Intermediate->Step2 Final Fully Functionalized PI3Kα Inhibitor Lead Step2->Final

Caption: Workflow from building block to a potential drug candidate.

This workflow demonstrates how the dibrominated starting material allows for a divergent synthetic strategy. A first coupling reaction can be performed at one position, followed by a different coupling at the second position, rapidly generating a library of diverse analogs for biological screening. This approach was successfully used to identify compound 35 in a study by Peng et al., a potent PI3Kα inhibitor with nanomolar efficacy and favorable metabolic stability.[20][21]

Conclusion

6,8-Dibromo-2-methylimidazo[1,2-a]pyridine is more than just another heterocyclic compound; it is a highly versatile and strategic platform for the synthesis of complex, high-value molecules. Its dual bromine functionality provides a roadmap for controlled, sequential elaboration using robust and well-understood palladium-catalyzed cross-coupling methodologies. For researchers and scientists in organic synthesis and drug development, mastering the reactivity of this building block opens the door to the efficient construction of novel chemical entities with significant therapeutic potential.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025).
  • Application Notes and Protocols for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine in Medicinal Chemistry - Benchchem. BenchChem.
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Organic Chemistry Portal.
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.
  • Boufroura, H., et al. EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages.
  • Peng, C., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. Atlanchim Pharma.
  • Adimurthy, S. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
  • Gonzalez-Bobes, F. Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum.
  • Peng, C., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC. National Center for Biotechnology Information.
  • 6,8-Dibromoimidazo[1,2-a]pyrazine | C6H3Br2N3 | CID 15025843 - PubChem. National Center for Biotechnology Information.
  • Sundharaj, V., & Sarveswari, S. (2022). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate.
  • Spectroscopic and Structural Elucidation of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine: A Technical Guide - Benchchem. BenchChem.
  • Wang, Y., et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
  • Kumar, A., et al. (2012). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica.
  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. National Center for Biotechnology Information.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Kumar, K., & Singh, R. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. National Center for Biotechnology Information.
  • Gosh, S., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC. National Center for Biotechnology Information.
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023). Reddit.
  • 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine - - Sigma-Aldrich. Merck.
  • Szigeti, B., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC. National Center for Biotechnology Information.
  • Gonzalez-Bobes, F. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - MDPI. MDPI.
  • da Silva, F., et al. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. ResearchGate.
  • Bakalova, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. ACS Publications.
  • 6-BROMO-2-METHYLIMIDAZO[1,2-A]PYRIDINE | 4044-99-9 - ChemicalBook. (2025). ChemicalBook.
  • Bouzroura, H., et al. (2016). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC. National Center for Biotechnology Information.

Sources

The Ascendancy of the 2-Methylimidazo[1,2-a]pyridine Scaffold: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and synthetic tractability have made it a fertile ground for the discovery of novel therapeutics. Among its many derivatives, the 2-methyl substituted analogs have garnered significant attention, offering a strategic handle for further functionalization and a key pharmacophoric element in their own right. This guide provides an in-depth exploration of the discovery and synthesis of novel 2-methylimidazo[1,2-a]pyridine analogs, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a comprehensive resource for harnessing the potential of this remarkable heterocyclic system.

I. Strategic Synthesis of the 2-Methylimidazo[1,2-a]pyridine Core: A Chemist's Guide to Versatility

The construction of the 2-methylimidazo[1,2-a]pyridine core can be achieved through a variety of synthetic strategies, each with its own merits regarding substrate scope, efficiency, and reaction conditions. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

The Classical Approach: Condensation of 2-Aminopyridines with α-Haloketones

The most traditional and straightforward method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone. For the synthesis of 2-methyl analogs, 1-halopropan-2-ones are the key reagents.

Causality of Experimental Choice: This method is favored for its simplicity and the ready availability of a wide range of substituted 2-aminopyridines. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. The choice of the halogen on the ketone (bromo or chloro) can influence the reaction rate, with bromo derivatives being generally more reactive.

Visualizing the Classical Condensation:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine N-Alkylated_Intermediate N-Alkylated Pyridinium Salt 2-Aminopyridine->N-Alkylated_Intermediate N-Alkylation alpha-Haloketone 1-Halopropan-2-one alpha-Haloketone->N-Alkylated_Intermediate Cyclized_Intermediate Dihydroxy Intermediate N-Alkylated_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Imidazopyridine 2-Methylimidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazopyridine Dehydration

Caption: Classical synthesis of the 2-methylimidazo[1,2-a]pyridine core.

Modern Marvels: Multicomponent Reactions (MCRs)

Multicomponent reactions have revolutionized the synthesis of complex molecules by combining three or more starting materials in a single pot, offering high atom economy and efficiency. The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful MCR for the synthesis of 3-amino-2-substituted-imidazo[1,2-a]pyridines.[1][4][5]

Expertise in Action: The Groebke-Blackburn-Bienaymé Reaction

The GBB reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. To synthesize 2-methyl analogs, acetaldehyde or its synthetic equivalents can be employed.

Mechanism Deep Dive: The reaction is believed to proceed through the initial formation of a Schiff base between the 2-aminopyridine and the aldehyde.[6] This is followed by a [4+1] cycloaddition with the isocyanide, leading to a zwitterionic intermediate that subsequently undergoes a prototropic shift to yield the final 3-amino-2-methylimidazo[1,2-a]pyridine product. The use of a Lewis or Brønsted acid catalyst is often beneficial to accelerate the initial imine formation.[1][7]

Visualizing the GBB Reaction Mechanism:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Schiff_Base Schiff Base 2-Aminopyridine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Condensation Isocyanide Isocyanide Zwitterionic_Intermediate Zwitterionic Intermediate Isocyanide->Zwitterionic_Intermediate [4+1] Cycloaddition Schiff_Base->Zwitterionic_Intermediate Imidazopyridine 3-Amino-2-methylimidazo[1,2-a]pyridine Zwitterionic_Intermediate->Imidazopyridine Prototropic Shift

Caption: The elegant mechanism of the Groebke-Blackburn-Bienaymé reaction.

Palladium-Catalyzed Intramolecular Cyclization

For the synthesis of specific isomers and more complex analogs, palladium-catalyzed intramolecular cross-dehydrogenative coupling reactions have emerged as a powerful tool.[8] This method allows for the formation of the imidazo[1,2-a]pyridine core from appropriately substituted pyridine precursors.

II. Functionalization of the 2-Methylimidazo[1,2-a]pyridine Scaffold: Tailoring for Biological Activity

Once the core is synthesized, further functionalization is crucial for tuning the biological activity. The 2-methyl group provides a stable anchor, while other positions on the heterocyclic ring system can be modified.

Electrophilic Aromatic Substitution at the C3-Position

The C3-position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups.

Field-Proven Insight: Vilsmeier-Haack formylation is a common method to introduce a formyl group at the C3-position, yielding 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, a versatile intermediate for further elaboration.[9]

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For halogenated 2-methylimidazo[1,2-a]pyridines, reactions such as Suzuki, Heck, and Sonogashira couplings are invaluable for introducing aryl, vinyl, and alkynyl substituents.[10]

The Ullmann Condensation: A Classic Reimagined

The Ullmann condensation, a copper-catalyzed reaction, is particularly useful for forming C-N, C-O, and C-S bonds.[11][12] This allows for the introduction of various amine, ether, and thioether linkages at different positions of the imidazo[1,2-a]pyridine ring, significantly expanding the accessible chemical space. The mechanism typically involves the oxidative addition of an aryl halide to a Cu(I) species, followed by reaction with the nucleophile and reductive elimination.[12]

III. Biological Applications and Structure-Activity Relationships (SAR)

The 2-methylimidazo[1,2-a]pyridine scaffold is a recurring motif in a wide array of biologically active molecules. Understanding the structure-activity relationships is paramount for the rational design of new and improved therapeutic agents.

Anticancer Activity: Targeting Kinases and Beyond

Numerous 2-methylimidazo[1,2-a]pyridine analogs have demonstrated potent anticancer activity by targeting various protein kinases, including cyclin-dependent kinases (CDKs) and PI3K/mTOR.[13][14][15]

Compound ClassTargetKey SAR ObservationsIC₅₀/ActivityReference
Imidazo[1,2-a]pyridine-3-carboxamidesCDK2Substitution pattern on the amide nitrogen is critical for potency and selectivity.Micromolar to nanomolar range[14]
2,6-disubstituted-8-amino imidazo[1,2-a]pyridinesPI3K/mTORThe nature and position of substituents on the pyridine ring significantly influence activity.Potent dual inhibitors[15]
Quinoline-substituted 2-aminopyrimidinesCDK1/CycAIsosteric replacement of methyl with trifluoromethyl groups can modulate activity.Cytotoxic activity and selective CDK inhibition[16]
Antituberculosis Activity: A Renewed Hope

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents. 2-Methylimidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase.[17][18]

CompoundTargetMIC (µM)IC₅₀ (µM)Reference
N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazideM. tuberculosis Pantothenate Synthetase4.531.90 ± 0.12[17]
Antiviral and Anti-inflammatory Potential

Derivatives of 2-methylimidazo[1,2-a]pyridine have also shown promise as antiviral and anti-inflammatory agents.[19][20][21] Structure-activity relationship studies have highlighted the importance of specific substitution patterns for enhancing antiviral potency, particularly against influenza virus.[20] For anti-inflammatory activity, certain substitution patterns on the pyridine ring have been shown to be beneficial.[21]

IV. Experimental Protocols: A Guide to Practical Synthesis

To ensure the reproducibility and reliability of research, detailed experimental protocols are essential. The following are representative procedures for the synthesis and functionalization of 2-methylimidazo[1,2-a]pyridine analogs.

Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

This protocol describes a classical condensation reaction to form the core structure.

Step-by-Step Methodology:

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired product.

Self-Validating System: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected ¹H NMR spectrum will show a characteristic singlet for the 2-methyl group and distinct aromatic signals for the imidazo[1,2-a]pyridine core.

Groebke-Blackburn-Bienaymé (GBB) Synthesis of N-tert-butyl-2-methylimidazo[1,2-a]pyridin-3-amine

This protocol exemplifies a modern multicomponent approach.

Step-by-Step Methodology:

  • In a reaction vessel, combine 2-aminopyridine (1.0 eq), acetaldehyde (1.2 eq), and a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 5 mol%) in a suitable solvent like methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add tert-butyl isocyanide (1.1 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure product.

Visualizing the GBB Experimental Workflow:

G cluster_reactants Reactants & Catalyst cluster_procedure Procedure cluster_product Product 2-Aminopyridine 2-Aminopyridine Mixing Mix 2-aminopyridine, acetaldehyde, and catalyst in methanol 2-Aminopyridine->Mixing Acetaldehyde Acetaldehyde Acetaldehyde->Mixing t-BuNC tert-Butyl Isocyanide Addition Add tert-butyl isocyanide t-BuNC->Addition Catalyst Lewis Acid (e.g., Sc(OTf)3) Catalyst->Mixing Stirring1 Stir at RT for 30 min Mixing->Stirring1 Stirring1->Addition Stirring2 Stir at RT for 12-24h Addition->Stirring2 Workup Concentrate and Purify Stirring2->Workup Product_Node N-tert-butyl-2-methylimidazo[1,2-a]pyridin-3-amine Workup->Product_Node

Caption: A streamlined workflow for the GBB synthesis.

V. Conclusion and Future Perspectives

The 2-methylimidazo[1,2-a]pyridine scaffold continues to be a vibrant area of research in drug discovery. Its synthetic accessibility, coupled with its proven track record in a diverse range of biological targets, ensures its continued relevance. Future efforts will likely focus on the development of more sustainable and efficient synthetic methodologies, the exploration of novel biological targets, and the use of computational tools to guide the rational design of next-generation therapeutics based on this remarkable heterocyclic core. The insights and protocols provided in this guide are intended to empower researchers to contribute to this exciting and impactful field.

References

  • A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO. [Link]

  • Mechanism of GBB and Ugi four-component reactions. ResearchGate. [Link]

  • Development of an Industrial Process Based on the Groebke– Blackburn–Bienaymé Multicomponent Reaction. Thieme Connect. [Link]

  • Groebke–Blackburn–Bienaymé multicomponent reaction: emerging chemistry for drug discovery. RSC Publishing. [Link]

  • Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate. [Link]

  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. National Center for Biotechnology Information. [Link]

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. PubMed. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. PubMed. [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Academia.edu. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. PubMed. [Link]

  • Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]

  • The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents.... ResearchGate. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. National Center for Biotechnology Information. [Link]

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Center for Biotechnology Information. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]

  • Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and. Der Pharma Chemica. [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine.... ResearchGate. [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Palladium-Catalyzed Facile Synthesis of Imidazo[1,2- a]Pyridine-Flavone Hybrids and Evaluation of Their Antiplasmodial Activity. SSRN. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Use of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine as a Privileged Scaffold for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of virtually all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within the vast chemical space explored for kinase inhibition, the imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold".[3][4] This bicyclic heterocycle serves as an excellent bioisostere for the adenine ring of ATP, enabling it to form key hydrogen bonding interactions with the kinase hinge region, a critical anchoring point for many inhibitors.[5][6]

This guide focuses on a particularly versatile starting material for kinase inhibitor synthesis: 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine . The strategic placement of two bromine atoms at the C6 and C8 positions provides chemically distinct handles for systematic and regioselective elaboration through modern cross-coupling chemistry. This allows for the rapid generation of diverse chemical libraries, enabling a thorough exploration of the structure-activity relationships (SAR) required to achieve high potency and selectivity against specific kinase targets.

The 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine Scaffold: A Versatile Platform

The power of the 6,8-dibromo-2-methylimidazo[1,2-a]pyridine scaffold lies in its synthetic tractability. The C-Br bonds at positions 6 and 8 are ideal substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This enables the introduction of a wide array of aryl, heteroaryl, and amine substituents.

The differential electronic environments of the C6 and C8 positions can potentially be exploited for selective or sequential functionalization by carefully tuning reaction conditions, although this often requires empirical optimization.[7] This step-wise approach allows for the construction of complex molecules where one substituent is designed to occupy the ATP-binding site while the other can be tailored to probe adjacent hydrophobic pockets, a strategy often employed in the design of highly selective Type II kinase inhibitors.[8][9]

Caption: Core 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine scaffold highlighting key positions.

Synthetic Protocols for Library Development

The following protocols provide robust, field-proven methodologies for the functionalization of the 6,8-dibromo scaffold. These reactions are foundational for building a library of diverse kinase inhibitor candidates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for installing new carbon-carbon bonds, enabling the attachment of various aryl and heteroaryl moieties.[10][11]

Causality Behind Component Selection:

  • Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): A Pd(0) source is required to initiate the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available choice. Catalysts with more complex phosphine ligands like dppf can offer enhanced stability and activity for more challenging substrates.

  • Base (e.g., Cs₂CO₃ or K₂CO₃): The base is crucial for the transmetalation step, activating the boronic acid partner. Cesium carbonate is often used for its high solubility in organic solvents and its ability to facilitate challenging couplings without causing significant side reactions.

  • Solvent (e.g., 1,4-Dioxane/Water): A polar aprotic solvent like dioxane is used to solubilize the organic components, while the addition of water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle. Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and cesium carbonate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

G start 1. Combine Reactants (Scaffold, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) start->inert In Schlenk Flask catalyst 3. Add Palladium Catalyst & Degassed Solvents inert->catalyst heat 4. Heat Reaction Mixture (90-100 °C) catalyst->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor 4-16 hours workup 6. Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify

Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing the introduction of primary or secondary amines.[12][13] These amine functionalities are often critical for establishing hydrogen bond interactions with the kinase hinge region.

Causality Behind Component Selection:

  • Catalyst/Ligand System (e.g., Pd₂(dba)₃ / XPhos): This reaction requires a specific combination of a palladium precursor and a bulky, electron-rich phosphine ligand. Ligands like XPhos or BINAP are essential to facilitate the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[14]

  • Base (e.g., NaOt-Bu or K₃PO₄): A strong, non-nucleophilic base is typically required. Sodium tert-butoxide is highly effective but can be sensitive to certain functional groups. Weaker bases like potassium phosphate can be used for more sensitive substrates, often requiring higher temperatures or longer reaction times.

  • Solvent (e.g., Toluene or Dioxane): Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and to maintain the activity of the catalytic system.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the functionalized imidazo[1,2-a]pyridine (from Suzuki coupling, or the dibromo starting material) (1.0 mmol, 1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), and the phosphine ligand (e.g., XPhos, 0.08 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add the amine (1.2-1.5 equiv.) and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction Execution: Seal the tube tightly and heat in a preheated oil bath at 100-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Parameter Suzuki-Miyaura Coupling Buchwald-Hartwig Amination
Objective C-C Bond Formation (add Ar/HetAr)C-N Bond Formation (add Amines)
Typical Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ / XPhos or BINAP
Typical Base Cs₂CO₃, K₂CO₃NaOt-Bu, K₃PO₄, LHMDS
Typical Solvent Dioxane/H₂O, TolueneAnhydrous Toluene or Dioxane
Temperature 80 - 110 °C90 - 120 °C
Key Consideration Quality of boronic acid is critical.Strict inert atmosphere is essential.

Application in Kinase Inhibitor Design: SAR and Mechanism

Derivatives of the imidazo[1,2-a]pyridine scaffold can function as either Type I or Type II kinase inhibitors, which is dictated by the nature of the substituents added at the C6 and C8 positions.[8]

  • Type I Inhibitors bind to the active "DFG-in" conformation of the kinase. These inhibitors typically occupy the adenine region of the ATP pocket and do not extend into adjacent pockets.

  • Type II Inhibitors bind to and stabilize the inactive "DFG-out" conformation. This is achieved by extending into an allosteric hydrophobic pocket that is only accessible when the kinase is inactive.[9] These inhibitors are often more selective as the allosteric site is less conserved across the kinome than the ATP-binding site.

By using the 6,8-dibromo scaffold, medicinal chemists can systematically probe these different binding modes. For example, a small amine installed at one position can serve as the hinge-binder, while a larger aryl group installed at the other position can be designed to occupy the DFG-out pocket, conferring a Type II binding mode.

G Kinase Inhibitor Binding Modes cluster_type1 Type I Inhibition (DFG-In) cluster_type2 Type II Inhibition (DFG-Out) Kinase Kinase Active Site Type1 Hinge Region ATP Pocket Inhibitor1 Type I Inhibitor Inhibitor1->Type1:atp Binds here Type2 Hinge Region ATP Pocket Allosteric Hydrophobic Pocket Inhibitor2 Type II Inhibitor Inhibitor2->Type2:atp Anchors here Inhibitor2->Type2:hydro Extends here

Caption: Simplified representation of Type I vs. Type II kinase inhibition.

Protocols for Biological Evaluation

Once a library of compounds has been synthesized, they must be evaluated for their ability to inhibit the target kinase.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound using a luminescence-based assay like ADP-Glo™ (Promega), which measures kinase activity by quantifying the amount of ADP produced.

Causality and Critical Parameters:

  • ATP Concentration: The concentration of ATP used in the assay is critical. For ATP-competitive inhibitors, the measured IC₅₀ value will increase as the ATP concentration increases. It is best practice to run assays at an ATP concentration that is at or near the Michaelis constant (Kₘ) for the specific kinase being tested to obtain a more physiologically relevant and comparable IC₅₀ value.[2]

  • Enzyme Concentration: The kinase concentration should be optimized to ensure the reaction is in the linear range and that substrate depletion does not exceed 10-20% during the reaction time.

  • Controls: Proper controls are essential for data validation. A "no enzyme" control provides the background signal, while a "vehicle" control (e.g., DMSO) represents 100% kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 or 1:5 steps to generate a 10-point dose-response curve.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of kinase solution (containing the appropriate kinase and substrate in reaction buffer).

    • Add 0.5 µL of the serially diluted compound or DMSO (vehicle control).

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 2.0 µL of ATP solution (prepared at 2.5x the final desired concentration, e.g., Kₘ).

  • Reaction Execution: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes any remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the vehicle (100% activity) and no enzyme (0% activity) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Target Kinase Compound ID IC₅₀ (nM) Notes
PI3KαExample-01150Initial hit from C8-aryl library.[15]
AKT1Example-02640Substrate-mimetic design.[16]
JAK2Example-0350Type II inhibitor design.[8]
c-MetExample-043.9Potent inhibitor from SAR optimization.[17]
Protocol 4: Cellular Target Engagement Assay

A positive result in a biochemical assay is a critical first step, but it does not guarantee activity in a cellular context.[18] Cellular target engagement assays, such as the NanoBRET™ Target Engagement assay (Promega), are essential to confirm that a compound can cross the cell membrane and bind to its intended kinase target inside a living cell.

Principle: This technology uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (expressed in cells) and a fluorescent energy transfer probe that competes with the test compound for binding to the kinase active site. A potent compound will displace the probe, leading to a decrease in the BRET signal.

This assay provides a quantitative measure of compound affinity and residence time at the target in a physiological environment, bridging the gap between biochemical potency and cellular efficacy.

Conclusion

The 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine scaffold is a powerful and versatile starting point for the discovery of novel kinase inhibitors. Its two addressable halogen sites allow for the systematic and efficient exploration of chemical space through robust palladium-catalyzed coupling reactions. By leveraging the synthetic protocols and biological evaluation strategies outlined in this guide, researchers can rapidly generate diverse libraries of compounds and identify potent and selective inhibitors against a wide range of kinase targets, ultimately accelerating the development of next-generation targeted therapies.

References

  • Lin, H., et al. (2012). Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Arwood, M. L., et al. (2023). New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. Cancer Research Communications. Available at: [Link]

  • Wang, T., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]

  • Wang, T., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Ali, I., et al. (2023). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Lanning, M. E., et al. (2010). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zhi, Z., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Ferry, G., et al. (2017). Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Lucet, I. S., et al. (2008). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. Available at: [Link]

  • (N/A). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. Available at: [Link]

  • Wallace, E., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kufareva, I., et al. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Salahi, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]

  • Squires, M., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

  • Caddick, S., et al. (N/A). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available at: [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

  • Al-Salahi, R., et al. (2019). Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • (N/A). Considerations and suggested workflow for in vitro kinase inhibitor... ResearchGate. Available at: [Link]

  • Gualandris, T., et al. (2011). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • (N/A). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. Available at: [Link]

  • Organic Synthesis. (N/A). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Boubekeur, S., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. European Journal of Medicinal Chemistry. Available at: [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Tojo, Y., et al. (2012). Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Cerna, I., et al. (2014). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances. Available at: [Link]

  • (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Available at: [https://www.researchgate.net/publication/362629749_Imidazo12-a]pyridine_Scaffold_as_Prospective_Therapeutic_Agents]([Link])

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • (N/A). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Wang, Y., et al. (2023). Design and synthesis of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Scientific Reports. Available at: [Link]

  • (N/A). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Taylor & Francis Online. Available at: [Link]

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Note: High-Throughput Screening of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine Compound Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine compound libraries to identify novel kinase inhibitors. We will delve into the rationale behind experimental design, present detailed protocols for primary and secondary assays, and outline a robust hit validation workflow. The methodologies described herein are designed to be adaptable and provide a framework for the successful identification and confirmation of potent and selective kinase inhibitors from large compound collections.

Introduction: The Promise of Imidazo[1,2-a]pyridines in Kinase-Targeted Drug Discovery

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and anti-infective properties.[3][4] A key area of interest is their potential as kinase inhibitors.[1][5][6][7] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[8][9] The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop inhibitors for a variety of kinases, including CDK, VEGFR, PI3K, and EGFR.[8][9]

The 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine core offers a synthetically tractable starting point for the generation of diverse compound libraries. The bromine atoms at the 6 and 8 positions provide handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This application note will focus on a hypothetical screening campaign targeting a generic serine/threonine kinase to illustrate the principles and protocols involved.

The High-Throughput Screening (HTS) Workflow: A Strategic Overview

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds against a specific biological target.[10][11][12][13] A successful HTS campaign is more than just a large-scale experiment; it is a carefully orchestrated workflow designed to minimize false positives and negatives while maximizing the identification of true "hits".[14][15]

Our proposed workflow for screening the 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine library is a multi-stage process, beginning with a robust primary assay and followed by a cascade of confirmatory and counter-screens.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Validation Primary_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Hit_Identification Primary Hit List Primary_Assay->Hit_Identification Identify initial hits (e.g., >50% inhibition) Library 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine Compound Library Library->Primary_Assay Dose_Response Dose-Response Confirmation (IC50 determination) Hit_Identification->Dose_Response Counter_Screen Counter-Screen (e.g., Luciferase Inhibition Assay) Hit_Identification->Counter_Screen Confirmed_Hits Confirmed & Triaged Hits Dose_Response->Confirmed_Hits Counter_Screen->Confirmed_Hits Eliminate false positives Orthogonal_Assay Orthogonal Assay (e.g., HTRF® Kinase Assay) Confirmed_Hits->Orthogonal_Assay Cell_Based_Assay Cell-Based Assay (Target Engagement/Phenotypic) Confirmed_Hits->Cell_Based_Assay Validated_Hits Validated Hits for Lead Optimization Orthogonal_Assay->Validated_Hits Cell_Based_Assay->Validated_Hits Confirm cellular activity

Figure 1: A comprehensive workflow for the HTS of a compound library to identify and validate kinase inhibitors.

Primary Assay: A Robust Foundation for Hit Identification

The primary screen is the first and most critical step in an HTS campaign.[16] The choice of assay technology is paramount and should be guided by factors such as robustness, sensitivity, cost, and amenability to automation.[17] For kinase inhibitor screening, a common and reliable choice is a biochemical assay that measures the enzymatic activity of the target kinase.

Recommended Primary Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. This "universal" kinase assay format is advantageous because it can be used for virtually any kinase, regardless of the substrate, and is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays.[18]

Protocol: Primary HTS using ADP-Glo™ Kinase Assay

Objective: To identify compounds from the 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine library that inhibit the activity of the target kinase by at least 50% at a single concentration (e.g., 10 µM).

Materials:

  • Target Kinase (e.g., recombinant human Ser/Thr Kinase X)

  • Kinase Substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Staurosporine (positive control)

  • DMSO (negative control)

  • 384-well, low-volume, white, flat-bottom plates

  • Acoustic liquid handler or pintool for compound dispensing

  • Multichannel pipette or automated liquid handler for reagent addition

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 100 nL of each compound from the 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine library (10 mM in DMSO) into the appropriate wells of a 384-well assay plate.

    • Dispense 100 nL of DMSO into the negative control wells.

    • Dispense 100 nL of a staurosporine solution (e.g., 1 mM in DMSO) into the positive control wells.

  • Kinase Reaction:

    • Prepare a 2X kinase solution in assay buffer. The final concentration of the kinase should be optimized to produce a signal within the linear range of the assay.

    • Add 5 µL of the 2X kinase solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.[19]

    • Add 5 µL of the 2X substrate/ATP solution to each well to initiate the kinase reaction. The final assay volume is 10 µL, and the final compound concentration is 10 µM.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

    • Identify "hits" as compounds with a percent inhibition greater than a predefined threshold (e.g., 50%).

Data Presentation: Primary Screen Results
Metric Value Interpretation
Library Size 50,000Total number of compounds screened.
Screening Concentration 10 µMSingle concentration used for the primary screen.
Z'-factor 0.82Excellent assay quality and reproducibility.[20]
Hit Threshold >50% InhibitionCut-off for identifying initial hits.
Primary Hit Rate 1.2%Percentage of compounds meeting the hit criteria.
Number of Primary Hits 600Total number of initial hits identified.

Hit Confirmation and Triage: Separating the Wheat from the Chaff

The primary hit list will inevitably contain false positives.[17][21][22] Therefore, a critical next step is to confirm the activity of the primary hits and triage them to remove artifacts.[15][16]

Dose-Response Confirmation

The first step in hit confirmation is to re-test the primary hits in a dose-response format to determine their potency (IC50). This will confirm their activity and provide a quantitative measure of their inhibitory potential.

Counter-Screens: Identifying and Eliminating False Positives

Counter-screens are essential for identifying compounds that interfere with the assay technology rather than the biological target.[23][24] For a luciferase-based assay like ADP-Glo™, a direct luciferase inhibition counter-screen is crucial.

Protocol: Luciferase Inhibition Counter-Screen

Objective: To identify compounds that directly inhibit the luciferase enzyme used in the ADP-Glo™ assay.

Procedure: This assay is run in the absence of the target kinase and substrate. ATP is added directly to the wells containing the compounds, followed by the Kinase Detection Reagent. A decrease in luminescence indicates direct inhibition of the luciferase enzyme.

Data Presentation: Hit Confirmation and Triage
Compound ID Primary Screen % Inhibition IC50 (µM) Luciferase Inhibition Status
IMP-0012378%1.2NoConfirmed Hit
IMP-0045665%5.8NoConfirmed Hit
IMP-0178982%0.9YesFalse Positive
IMP-0234555%>20NoNot Confirmed
IMP-0567891%0.5NoConfirmed Hit

Secondary and Orthogonal Validation: Building Confidence in Your Hits

Confirmed and triaged hits should be further validated using orthogonal assays and cell-based models to increase confidence in their on-target activity and physiological relevance.[16][21]

Orthogonal Biochemical Assay: HTRF® Kinase Assay

An orthogonal assay uses a different detection technology to measure the same biological activity. This helps to eliminate artifacts specific to the primary assay format.[15] The HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay is an excellent choice for a secondary screen. It is a robust, non-radioactive technology that is less susceptible to certain types of interference compared to luminescence-based assays.[19]

HTRF_Assay cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Substrate Biotinylated Substrate ATP ATP Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Kinase Inhibition Phospho_Substrate Phosphorylated Substrate Eu_Antibody Eu-Cryptate Labeled Anti-Phospho Antibody Phospho_Substrate->Eu_Antibody SA_XL665 Streptavidin-XL665 Phospho_Substrate->SA_XL665 FRET FRET Signal Eu_Antibody->FRET Energy Transfer

Figure 2: Principle of the HTRF® Kinase Assay for orthogonal validation.

Cell-Based Assays: Assessing Target Engagement and Phenotypic Effects

Ultimately, a successful drug candidate must be active in a cellular context. Cell-based assays are therefore crucial for validating hits. These can range from target engagement assays that measure the binding of the compound to the kinase within the cell, to phenotypic assays that measure a downstream cellular response, such as inhibition of proliferation or induction of apoptosis.

Conclusion and Future Directions

The high-throughput screening of a 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine library, when conducted with a rigorous and well-designed workflow, can be a highly effective strategy for the identification of novel kinase inhibitors. The protocols and strategies outlined in this application note provide a solid foundation for such a campaign. The validated hits emerging from this workflow will serve as valuable starting points for lead optimization programs, with the ultimate goal of developing new and effective therapies for kinase-driven diseases.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • High-Throughput Screening - Drug Discovery. (2025). Technology Networks. [Link]

  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. (2021). Journal of Medicinal Chemistry. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). Chemistry & Biodiversity. [Link]

  • On HTS: Hit Selection. (2024). Science and Technology of Assay Development. [Link]

  • Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. (2011). Molecular Cancer Therapeutics. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). Current Topics in Medicinal Chemistry. [Link]

  • High-throughput screening. (n.d.). Wikipedia. [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (2018). Methods in Molecular Biology. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). Current Topics in Medicinal Chemistry. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]

  • High-throughput screening (HTS). (n.d.). BMG LABTECH. [Link]

  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024). Nucleic Acids Research. [Link]

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (2021). RSC Medicinal Chemistry. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS Discovery. [Link]

  • Using an HTS Ready Assay for PLK1 Inhibitor Screening. (2026). BellBrook Labs. [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2012). Journal of Biomolecular Screening. [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. (2007). Mini-Reviews in Medicinal Chemistry. [Link]

  • Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. (2015). PLoS One. [Link]

  • What is High-Throughput Screening in Drug Discovery. (2024). Aragen Life Sciences. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Nucleic Acids Research. [Link]

  • Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News. [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. (2014). Expert Opinion on Drug Discovery. [Link]

  • Quantitative high-throughput screening data analysis: Challenges and recent advances. (2014). ResearchGate. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Medium. [Link]

  • The Design and Application of Target-Focused Compound Libraries. (2012). Combinatorial Chemistry & High Throughput Screening. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Assay Guidance Manual. [Link]

  • Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. (n.d.). Vipergen. [Link]

  • HitHunter Kinase Enzyme Activity Assay Kits. (n.d.). Eurofins DiscoverX. [Link]

  • What Is Compound Screening? Methods & Applications Guide. (2023). Boster Bio. [Link]

  • Compound Library Design – Principles and Applications. (2008). Annual Reports in Computational Chemistry. [Link]

  • High-Throughput Screening Assays. (n.d.). Assay Genie. [Link]

  • Results for "High-throughput Screening". (n.d.). Springer Nature Experiments. [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (1989). Journal of Medicinal Chemistry. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (2021). RSC Publishing. [Link]

  • Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. (2019). Future Medicinal Chemistry. [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2013). European Journal of Medicinal Chemistry. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2022). ACS Omega. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2018). Molecules. [Link]

Sources

Troubleshooting & Optimization

Purification techniques for 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

6,8-Dibromo-2-methylimidazo[1,2-a]pyridine is a critical scaffold in medicinal chemistry, particularly in the development of PI3K inhibitors and anti-infective agents. Its purification is frequently complicated by two factors:

  • The "Oiling Out" Phenomenon: The fused bicyclic system is prone to forming supersaturated oils rather than crystals during cooling.

  • Starting Material Contamination: The precursor, 2-amino-3,5-dibromopyridine, often co-elutes on silica due to similar polarity and basicity.

This guide provides self-validating protocols to resolve these issues, moving beyond standard textbook advice to address the specific physicochemical behavior of halogenated imidazopyridines.

Primary Purification Workflow: Decision Matrix

Before selecting a method, assess the crude profile via TLC (Thin Layer Chromatography).[1]

PurificationDecision Start Crude Reaction Mixture TLC_Check TLC Analysis (Hexane:EtOAc 3:1) Start->TLC_Check Condition_A Major Product Spot + Minor Polar Impurities TLC_Check->Condition_A Clean Profile Condition_B Significant Starting Material (2-Amino-3,5-dibromopyridine) TLC_Check->Condition_B Incomplete Rxn Condition_C Dark Tars / Baseline Material TLC_Check->Condition_C Degradation Method_Recryst PROTOCOL A: Recrystallization (EtOH/H2O) Condition_A->Method_Recryst Method_Scavenge PROTOCOL C: Chemical Scavenging / Derivatization Condition_B->Method_Scavenge Method_Column PROTOCOL B: Buffered Silica Chromatography Condition_C->Method_Column

Figure 1: Purification Strategy Decision Tree based on crude purity profile.

Protocol A: Recrystallization (The Gold Standard)[1][2]

Context: The 6,8-dibromo substitution increases lipophilicity compared to the parent heterocycle, making ethanol/water systems ideal.[1] However, rapid cooling often traps impurities in an "oil."[1]

Optimized Solvent Systems
Solvent SystemRatio (v/v)ApplicationProsCons
Ethanol (95%) SinglePrimary Choice High recovery; good crystal habit.May require -20°C for max yield.
EtOH : Water 4:1 to 2:1Polarity AdjustmentForces precipitation of hydrophobic product.Risk of oiling out if water added too fast.
Acetonitrile (ACN) SingleHigh Purity NeedsExcellent for removing colored tars.[1]Lower recovery yield.[2][3]
Ethyl Acetate SingleInitial TriturationRemoves non-polar surface impurities.Product is moderately soluble; yield loss.
Step-by-Step Procedure
  • Dissolution: Suspend the crude solid in minimal Ethanol (95%) at reflux (~78°C).

    • Technical Note: If the solution is dark brown/black, add Activated Charcoal (5 wt%) and reflux for 15 minutes. Filter hot through a Celite pad to remove the charcoal.

  • Saturation: If the product does not dissolve completely in 10 volumes of EtOH, add small aliquots of Acetone until clear.

  • The "Anti-Oil" Cooling Ramp:

    • Remove from heat.[2] Allow to cool to room temperature slowly (over 2 hours) with gentle stirring.

    • Critical Step: If the solution turns cloudy/milky (oiling out), reheat to clarity and add a seed crystal. If no seed is available, scratch the glass wall with a spatula to induce nucleation.[1]

  • Collection: Cool to 0-4°C for 1 hour. Filter the needles/prisms.[3]

  • Wash: Wash with cold (-10°C) Ethanol (50%).

Protocol B: Buffered Silica Chromatography

Issue: Imidazo[1,2-a]pyridines contain a basic bridgehead nitrogen.[1] On standard silica gel, this nitrogen interacts with acidic silanol groups, causing peak tailing and poor resolution.[1]

The Fix: You must deactivate the silica.

Column Setup
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase Modifier: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .[1]

  • Gradient:

    • Start: 95% Hexane / 5% Ethyl Acetate (+1% TEA).[1]

    • End: 70% Hexane / 30% Ethyl Acetate (+1% TEA).[1]

Why this works: The TEA competes for the acidic sites on the silica, allowing the imidazopyridine to elute as a sharp, symmetrical band.[1]

Protocol C: Troubleshooting Specific Impurities

Scenario: Persistent Starting Material (2-Amino-3,5-dibromopyridine)

Diagnosis: TLC shows a spot just below the product (Rf ~0.3 vs 0.4 in 3:1 Hex/EtOAc). Recrystallization fails to remove it because both molecules have similar solubility profiles.

The "Scavenger" Solution: Since separating two bases is difficult, chemically modify the impurity to alter its polarity.[1]

  • Derivatization: Dissolve the crude mixture in DCM. Add 1.5 equivalents (relative to the impurity) of Acetic Anhydride or Benzoyl Chloride and a base (Pyridine).[1]

  • Reaction: Stir for 30 minutes. The primary amine (impurity) will acetylate/benzoylate to form an amide.[1] The tertiary amine (product) cannot react.[1]

  • Separation: The new amide impurity is now significantly less polar (or more polar, depending on the group) and will have a drastically different Rf value.[1]

  • Execution: Perform a short silica plug filtration. The product will elute, while the amide is retained or easily separated.[1]

Frequently Asked Questions (FAQ)

Q1: My product is a sticky red gum instead of a solid. How do I fix this?

  • Cause: This is "oiling out," caused by impurities lowering the melting point or cooling too rapidly.[1]

  • Fix: Re-dissolve the gum in a small amount of DCM. Add Hexane dropwise until it turns cloudy. Rotovap slowly to create a foam. Scrape the foam into a powder and then attempt recrystallization from Ethanol. The increased surface area helps dissolution.

Q2: The NMR shows clean product, but the color is dark brown.

  • Cause: Trace oxidation products of the pyridine ring (polymerized "tars").[1] These are often <1% by mass but highly colored.

  • Fix: Perform a filtration through a small pad of Neutral Alumina . Alumina is excellent at adsorbing polar, colored polymeric impurities that silica misses.[1]

Q3: Can I use acid-base extraction to purify this?

  • Analysis: 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine is a weak base (pKa ~5-6).

  • Protocol: Yes. Dissolve crude in EtOAc. Extract with 1M HCl (Product goes into water; non-basic tars stay in EtOAc).[1] Separate layers. Basify the aqueous layer with NaOH to pH 10. Extract back into EtOAc.

  • Warning: This will not remove the starting material (2-amino-3,5-dibromopyridine) as it is also basic. Use Protocol C for that.

References

  • Synthesis & Catalysis: Letters in Applied NanoBioScience. "Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst." (2021).[1][4] Describes ethanol recrystallization protocols.

  • Impurity Management: Heterocyclic Letters. "Preparation of 2,5-dibromopyridine... and removal of 2-amino-3,5-dibromopyridine." (2021).[5] Details the characterization of the brominated starting material impurities.

  • Medicinal Chemistry Context: National Institutes of Health (PMC).[1] "Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors." (2023).[1][4][6][7][8] Provides specific workup procedures for 6,8-substituted derivatives.

  • General Reactivity: Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines." Reviews various condensation methods and solvent compatibilities.

Sources

Overcoming solubility issues of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine in organic solvents

[1]

Executive Summary

You are likely accessing this guide because 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine (CAS: N/A for specific isomer, generic scaffold ref: 4044-99-9 analogs) is failing to dissolve in your standard reaction solvents (THF, Toluene) or is precipitating unpredictably during purification.[1]

The Root Cause: This scaffold exhibits high crystal lattice energy driven by two factors:

  • 
    -
    
    
    Stacking:
    The planar fused ring system encourages tight packing.
  • Halogen Bonding: The 6,8-dibromo substitution pattern creates significant lipophilicity while simultaneously enabling intermolecular halogen bonding, resisting solvation in non-polar media and resisting hydrogen bonding in polar protic media.

This guide provides field-proven protocols to overcome these specific physical chemistry barriers.

Module 1: Solubility Profiling & Solvent Selection

Relative Solubility Matrix

Data based on thermodynamic behavior of di-halo-imidazo[1,2-a]pyridine analogs at 25°C.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Dipolar Aprotic DMSO, DMF, NMP High (>50 mg/mL)Recommended. Primary solvents for cross-coupling (Suzuki, Sonogashira).[1]
Chlorinated DCM, Chloroform Moderate (10-30 mg/mL)Good for transfers and liquid loading. Avoid for high-temp reactions.
Polar Protic Methanol, Ethanol Low-Moderate Poor solubility when cold. Useful only for recrystallization when heated.
Ethers THF, 1,4-Dioxane Low (<5 mg/mL)Problematic. Often requires heating to >60°C to maintain solution.
Hydrocarbons Hexanes, Toluene Insoluble Antisolvents. Use only to crash out the product.
Decision Tree: Selecting the Right Solvent System

SolubilityLogicStartStart: What is your objective?RxnRunning a Reaction(e.g., Suzuki, Buchwald)Start->RxnPurifyPurification / IsolationStart->PurifyAnalysisAnalysis (NMR/LCMS)Start->AnalysisTempHighTemp > 80°C?Rxn->TempHighCrystRecrystallization?Purify->CrystChromFlash Column?Purify->ChromNMRUse DMSO-d6 + Trace TFA-d (if broad)Analysis->NMRSolvDMFUse DMF or DMA(Degas thoroughly)TempHigh->SolvDMFYesSolvDioxUse 1,4-Dioxane(Requires pre-heating)TempHigh->SolvDioxNoSolvEtOAcSolvent: EtOAc/Hexane (1:1)Dissolve hot, cool slowCryst->SolvEtOAcDryLoadCRITICAL: Use Dry Loading(Do not liquid load)Chrom->DryLoad

Figure 1: Operational logic for solvent selection based on experimental intent.

Module 2: Troubleshooting Reactions (The "Suspension" Issue)

Problem: "I am trying to run a Suzuki coupling in Toluene/Water, but the starting material (6,8-dibromo-2-methylimidazo[1,2-a]pyridine) sits at the bottom of the flask."

Technical Insight: Toluene is too non-polar to break the crystal lattice of this dibromo-heterocycle.[1] While the reaction might proceed interfacially, it will be sluggish and prone to homocoupling side reactions.

Protocol: The "Solvent Switch" Method

  • Evaporate the Toluene immediately.

  • Switch to 1,4-Dioxane or DMF .

    • Note: If using Dioxane, you must heat the mixture to 60°C before adding the catalyst to ensure the substrate is in solution.

  • Cosolvent Ratio: Use a 4:1 ratio of Organic Solvent : Water. The water is necessary for the inorganic base (K3PO4 or Na2CO3) to dissolve, but too much water will crash out your substrate.

Critical Check: If the solution turns cloudy upon adding the aqueous base, add n-Butanol (10% v/v) . This acts as a phase transfer bridge, maintaining homogeneity in the biphasic system.

Module 3: Purification & Isolation

Problem: "The compound streaks on the silica column, or precipitates inside the column cartridge."

Technical Insight: The N4 nitrogen in the imidazo[1,2-a]pyridine core is weakly basic (pKa ~5-6).[1] On standard acidic silica gel, it protonates, interacting strongly with silanols. This causes "streaking" (tailing) and broad peaks. Furthermore, its low solubility in Hexanes means standard gradient elution often triggers precipitation when the polar solvent (EtOAc) concentration drops.

Protocol: The "Buffered Dry-Load" Technique[1]

Step 1: Sample Preparation (Dry Loading)

  • Do NOT attempt to dissolve the crude reaction mixture in minimal DCM for liquid loading. It will likely crystallize at the top of the column.

  • Action: Dissolve crude material in a large volume of DCM/MeOH (9:1). Add Celite (2g per 1g crude). Rotovap to dryness until you have a free-flowing powder.[1]

Step 2: Mobile Phase Modification

  • Standard Hex/EtOAc gradients often fail.

  • Recommended Eluent: DCM / Methanol (0%

    
     5%).
    
  • Additive: You MUST add 1% Triethylamine (TEA) or 1% NH4OH to the DCM bottle.

    • Mechanism:[2][3] The base neutralizes silica acidity, preventing the protonation of the imidazopyridine nitrogen. This sharpens the peak shape significantly.

Step 3: Crystallization (Alternative to Column) If purity is >85%, skip the column.

  • Dissolve in minimal boiling Ethyl Acetate .

  • Add Hexanes dropwise until persistent cloudiness appears.

  • Cool to room temperature, then 4°C.

  • Filter the resulting needles.

Module 4: Analytical Troubleshooting (NMR)

Problem: "1H NMR signals in CDCl3 are broad or missing."

Technical Insight: In non-polar deuterated solvents (CDCl3), planar aromatic systems like this often form aggregates via

Solution:

  • Solvent: Switch to DMSO-d6 . The high polarity disrupts aggregates.

  • Acid Spike: If broadening persists (usually due to N-quadrupole broadening), add 1 drop of TFA-d (Trifluoroacetic acid-d).[1] This protonates the nitrogen, locking the tautomer and sharpening the signals.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol for the reaction? A: Only if you are running a reflux reaction (e.g., condensation). At room temperature, the solubility is insufficient (<10 mg/mL). For lower temp reactions, use DMF.

Q: Why is my yield low despite full conversion? A: You likely lost product during the aqueous workup.

  • Check: The pH of your aqueous layer. If pH < 5, the pyridine nitrogen is protonated, and the molecule is water-soluble.[1]

  • Fix: Adjust aqueous layer to pH 8-9 using saturated NaHCO3 before extraction to ensure the molecule is neutral and partitions into the organic phase.

Q: Is this compound light sensitive? A: Yes, brominated heterocycles can undergo photodehalogenation. Wrap flasks in aluminum foil during long reaction times or storage.

References

  • Gudmundsson, K. S., et al. "Synthesis of imidazo[1,2-a]pyridine derivatives." Bioorganic & Medicinal Chemistry Letters, vol. 15, no. 11, 2005. 1[1][2]

  • Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines." Organic Chemistry Portal, Accessed 2025. 4[1][2]

  • MDPI. "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore." Molecules, 2022.[3][5][6] 6[1][2]

  • Williams, R. "pKa Data Compiled by R. Williams."[5][7] Organic Chemistry Data, 2022. 5

Technical Support Center: Stability Profiling of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine . This bicyclic heterocycle is a critical intermediate in medicinal chemistry, widely used as a scaffold for gastric acid pump inhibitors (Zolimidine analogs) and kinase inhibitors. Its utility relies on the differential reactivity of the C6 and C8 bromine handles for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

However, the electron-rich nature of the imidazo[1,2-a]pyridine core, combined with halogen substituents, introduces specific stability challenges—particularly regarding photolysis and oxidative susceptibility . This guide provides the protocols to assess these risks and troubleshoot experimental anomalies.

Module 1: Forced Degradation & Stress Testing Protocols

To validate the stability-indicating capability of your analytical methods, you must subject the compound to stress conditions that exceed normal storage environments.

Standard Stress Testing Table
Stress TypeConditionsDurationExpected Degradation Pathway
Hydrolytic (Acid) 0.1 N HCl, Reflux4–8 HoursStable. Protonation of N1 occurs, but ring cleavage is rare.
Hydrolytic (Base) 0.1 N NaOH, Reflux4–8 HoursStable. The fused ring system is resistant to nucleophilic ring opening.
Oxidative 3% H₂O₂, RT2–6 HoursHigh Risk. Formation of N-oxides (typically at N1) and potential C3-oxidation.
Thermal 60°C (Solid State)7 DaysStable. High melting point crystalline solids are generally thermally robust.
Photolytic UV/Vis (1.2 million lux·h)24 HoursCritical Risk. Homolytic fission of C-Br bonds (Debromination).
Step-by-Step Protocol: Oxidative Stress Test

Rationale: The electron-rich imidazole ring facilitates N-oxidation, a common impurity that alters solubility and biological activity.

  • Preparation: Dissolve 10 mg of the compound in 5 mL of Acetonitrile (ACN).

  • Stress Induction: Add 1 mL of 30% Hydrogen Peroxide (H₂O₂) and dilute to 10 mL with water.

  • Incubation: Stir at Room Temperature (RT). Monitor by TLC/UPLC every 30 minutes.

  • Quenching: Crucial Step. Before injection, quench excess peroxide by adding 10% Sodium Metabisulfite solution.

    • Why? Unquenched peroxide can degrade the HPLC column stationary phase and cause on-column degradation, leading to ghost peaks.

Module 2: Degradation Pathways & Mechanisms

Understanding how the molecule breaks down is essential for identifying impurities.

Pathway Visualization

DegradationPathways Parent 6,8-Dibromo-2-methyl imidazo[1,2-a]pyridine Radical Radical Intermediate (Br• loss) Parent->Radical UV Light (hν) Homolytic Fission NOxide N-Oxide Impurity (N1-Oxidation) Parent->NOxide H2O2 / Peroxides Electrophilic Attack C3Ox C3-Oxidized Species (Dimerization/Hydroxylation) Parent->C3Ox Strong Oxidation MonoBromo 6-Bromo-2-methyl imidazo[1,2-a]pyridine (Debromination) Radical->MonoBromo H-abstraction (Solvent)

Figure 1: Primary degradation pathways. Red path indicates photolytic instability (critical); Green path indicates oxidative susceptibility.

Mechanistic Insights
  • Photolytic Debromination: The C–Br bond energy (~66 kcal/mol) is lower than C–H or C–C bonds. UV exposure excites the aromatic system, leading to homolytic cleavage of the C–Br bond. The resulting radical abstracts a hydrogen atom from the solvent (e.g., methanol or DMSO), yielding the monobromo impurity.

  • N-Oxidation: The bridgehead nitrogen (N1) is not basic due to resonance, but the pyridine-like nitrogen (N4 position in the fused system, though numbering varies, it is the non-bridgehead nitrogen) retains basicity and nucleophilicity, making it susceptible to oxidation.

Module 3: Troubleshooting & FAQs

This section addresses specific anomalies reported by users during synthesis and analysis.

Q1: I see "Ghost Peaks" in my HPLC chromatogram that grow over time in the autosampler. Why?

Diagnosis: Photolytic degradation in solution.

  • Cause: You likely prepared the sample in a clear vial. The autosampler tray may be illuminated, or the sample was exposed to lab lights. Dissolved oxygen and light accelerate debromination.

  • Solution:

    • Use amber glass vials for all analytical samples.

    • Keep the autosampler temperature at 4°C (slows radical propagation).

    • Verify if the "ghost peak" typically elutes earlier than the parent (Debrominated species are more polar/less lipophilic).

Q2: The compound turned from white to yellow/brown during storage. Is it ruined?

Diagnosis: Surface Oxidation or N-Oxide formation.

  • Cause: Imidazo[1,2-a]pyridines are electron-rich. Long-term exposure to air (oxygen) can lead to trace N-oxide formation, which is often highly colored (yellow/orange) even at low concentrations (<0.5%).

  • Validation: Run an LC-MS.

    • Parent Mass: ~290 amu.

    • Impurity Mass: ~306 amu (+16 for Oxygen).

  • Solution: If purity is >98%, a simple recrystallization (Ethanol/Water) usually removes the colored impurity. Store under Nitrogen/Argon in the future.

Q3: My Suzuki coupling at the C6 position failed, but the C8 position reacted. Why?

Diagnosis: Electronic disparity.

  • Explanation: This is not a stability issue but a reactivity feature. The C6 and C8 positions are electronically distinct. The C8 position is more electron-deficient (closer to the bridgehead nitrogen's inductive pull) and often reacts faster in oxidative addition steps than the C6 position.

  • Advice: Control stoichiometry and temperature strictly if regioselectivity is required.

Q4: The Mass Spectrum shows a weird isotope pattern. Is my compound contaminated?

Diagnosis: Normal Bromine Isotope Pattern.

  • Explanation: You have two bromine atoms.[1][2]

    • ⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio.

    • For Br₂ , the statistical distribution is 1:2:1 (M : M+2 : M+4).

  • Check: If you see a 1:1 doublet, you have lost a bromine (Monobromo impurity). If you see a 1:2:1 triplet, your core structure is intact.

Module 4: Analytical Method Parameters (HPLC)

Use these validated conditions to separate the parent compound from its common degradants (Monobromo and N-oxide).

ParameterSetting
Column C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH prevents tailing of the basic nitrogen)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic core) and 220 nm (amide/impurities)
Diluent 50:50 Water:ACN (Avoid pure DMSO if possible to prevent peak distortion)

References

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.

  • Goel, R., et al. (2012). "Imidazo[1,2-a]pyridine scaffolds as prospective heterocyclic agents." Journal of Medicinal Chemistry. (General reactivity grounding).
  • ICH Guidelines. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.

  • Sigma-Aldrich/Merck. "Safety Data Sheet: 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine." (For physical property verification).

Sources

Technical Support Center: Scalable Synthesis of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the scalable synthesis of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have shown promise as potent inhibitors for targets like c-Met and PI3Kα, making them valuable candidates for preclinical investigation.[3][4]

Successfully transitioning a synthetic route from the laboratory bench to a pilot or manufacturing scale introduces significant challenges, including maintaining yield and purity, managing thermal safety, and ensuring process robustness.[5][6] This document provides detailed, field-tested protocols, troubleshooting guides, and frequently asked questions to navigate the complexities of this specific synthesis, ensuring a reliable and scalable supply of high-purity material for preclinical evaluation.

Overall Synthetic Workflow

The scalable synthesis of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine is typically approached as a two-step process. First, the core imidazo[1,2-a]pyridine ring is formed, followed by a regioselective dibromination. This workflow is designed to isolate and purify intermediates, which is crucial for achieving high purity in the final active pharmaceutical ingredient (API).

Synthetic_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Functionalization (Not Applicable for this route) cluster_2 Final Processing Start 2-Amino-3,5-dibromopyridine + Chloroacetone Reaction1 Cyclocondensation Start->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Crystallization / Column (Intermediate) Workup1->Purification1 Intermediate 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine Purification1->Intermediate High-Purity Intermediate FinalPurification Final Recrystallization Intermediate->FinalPurification Crude Product Analysis QC Analysis (NMR, LC-MS, HPLC) FinalPurification->Analysis API API for Preclinical Studies Analysis->API

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Section 1: General Synthesis & Reaction Mechanism

Q1: What is the most reliable and scalable method for synthesizing the 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine core?

A1: The most robust and widely adopted method is the Tschitschibabin (or Chichibabin) reaction, which involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[7] For this specific target, the most direct route starts with 2-amino-3,5-dibromopyridine and chloroacetone . This approach incorporates the bromo-substituents from the beginning, avoiding a potentially problematic and less regioselective post-synthesis bromination step. The reaction proceeds via an initial SN2 alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine core.[7]

Q2: Why start with 2-amino-3,5-dibromopyridine instead of brominating 2-methylimidazo[1,2-a]pyridine later?

A2: While post-synthesis bromination is feasible, it presents significant scalability and purification challenges. Electrophilic bromination of the unsubstituted 2-methylimidazo[1,2-a]pyridine core can lead to a mixture of mono-, di-, and poly-brominated species, as well as different constitutional isomers. Separating the desired 6,8-dibromo isomer from other isomers (e.g., 5,7-dibromo) can be exceptionally difficult and costly at scale.[8] Starting with the correctly substituted 2-amino-3,5-dibromopyridine ensures unambiguous regiochemistry, simplifying the purification process to primarily removing unreacted starting materials.

Q3: What is the mechanism of the cyclocondensation reaction?

A3: The mechanism involves two key steps:

  • N-Alkylation: The nucleophilic ring nitrogen of 2-amino-3,5-dibromopyridine attacks the electrophilic carbon of chloroacetone, displacing the chloride ion to form an N-acylmethylpyridinium salt intermediate.[7]

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the ketone carbonyl carbon of the side chain. This forms a five-membered heterocyclic intermediate (a carbinolamine), which readily dehydrates under the reaction conditions to yield the final aromatic 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine.

Reaction_Mechanism Start 2-Amino-3,5-dibromopyridine + Chloroacetone Intermediate1 N-Acylmethylpyridinium Salt (Intermediate) Start->Intermediate1 SN2 N-Alkylation Intermediate2 Cyclized Carbinolamine Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine Intermediate2->Product Dehydration (-H2O)

Caption: Simplified reaction mechanism for the cyclocondensation step.

Section 2: Reagents, Solvents, and Conditions

Q4: What are the recommended solvents and bases for the cyclocondensation reaction?

A4: For scalability, solvents like ethanol, isopropanol, or acetone are often preferred due to their favorable boiling points, cost, and safety profiles. A mild base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is typically used to neutralize the HCl generated during the reaction, which drives the equilibrium towards the product.[9] Stronger bases are generally avoided as they can promote self-condensation of chloroacetone or other side reactions.

Q5: How critical is the reaction temperature and time?

A5: Temperature is a critical parameter. The reaction is typically run at reflux in the chosen solvent (e.g., ~78°C in ethanol) to ensure a reasonable reaction rate.[10] Lower temperatures will result in impractically long reaction times, while excessively high temperatures can lead to impurity formation. Reaction progress should be monitored by an appropriate analytical technique (TLC or LC-MS). A typical reaction time is 5-24 hours.[7][9] Pushing the reaction for too long after completion can lead to product degradation.

Q6: Are there any specific purity requirements for the starting materials?

A6: Yes, this is paramount for a successful and reproducible synthesis. The purity of 2-amino-3,5-dibromopyridine should be >98%. Impurities from its synthesis can carry through and complicate the final purification. Chloroacetone should be colorless; a yellow or brown color indicates decomposition products that can interfere with the reaction and introduce color to the final product. Always use reagents from reputable suppliers and verify their purity before use.[11]

Detailed Experimental Protocol

Synthesis of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine

Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted by trained professionals in a suitable chemical fume hood with appropriate personal protective equipment (PPE).

Materials & Equipment:

  • 2-Amino-3,5-dibromopyridine (1.0 eq)

  • Chloroacetone (1.1 eq, stabilized)

  • Sodium Bicarbonate (NaHCO₃) (1.5 eq)

  • Ethanol (200 proof, ~10 mL per gram of starting aminopyridine)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-amino-3,5-dibromopyridine (1.0 eq), sodium bicarbonate (1.5 eq), and ethanol. Begin stirring to form a slurry.

  • Reagent Addition: Slowly add chloroacetone (1.1 eq) to the stirring slurry at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting aminopyridine is consumed.

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove most of the ethanol.

    • To the resulting residue, add deionized water and ethyl acetate. Stir vigorously.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification - Crystallization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, typically a solid.

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, to yield the pure 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine as a crystalline solid.

  • Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, LC-MS, and HPLC.

Parameter Typical Value Rationale / Comment
Equivalents (Chloroacetone) 1.1 - 1.2 eqA slight excess ensures complete consumption of the limiting reagent.
Equivalents (Base) 1.5 eqEnsures complete neutralization of generated HCl without being overly basic.
Solvent Volume 5 - 10 vol (mL/g)Balances solubility and reaction concentration for efficient kinetics.
Temperature Reflux (~78°C for EtOH)Provides sufficient energy to overcome the activation barrier.
Reaction Time 12 - 18 hoursTypical duration for completion; should be confirmed by reaction monitoring.
Expected Yield 75 - 90%Varies based on scale, purity of reagents, and efficiency of purification.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up.

Troubleshooting_Guide P1 Problem: Low Yield Reaction appears stalled or incomplete. C1a Cause: Impure Reagents Solution: Verify purity of starting materials. Use fresh, stabilized chloroacetone. P1->C1a Check C1b Cause: Insufficient Heat Solution: Ensure true reflux is achieved. Check heating mantle calibration. P1->C1b Verify C1c Cause: Poor Mixing Solution: Use overhead mechanical stirring for larger scales. Ensure solids are well-suspended. P1->C1c Consider P2 Problem: Impure Product Significant side-peaks in LC-MS or HPLC. C2a Cause: Incomplete Reaction Solution: Re-run with longer time or slight temp increase. Confirm starting material consumption. P2->C2a Check C2b Cause: Side Reactions Solution: Lower temperature slightly. Ensure base is not too strong. Check for chloroacetone decomposition. P2->C2b Investigate C2c Cause: Inefficient Purification Solution: Screen different recrystallization solvents. Consider a silica plug filtration for crude. P2->C2c Optimize P3 Problem: Scale-Up Failure Yield drops significantly at larger scale. C3a Cause: Heat Transfer Issues Solution: Monitor internal temp. Use a reactor with a larger surface-area-to-volume ratio. Slow down reagent addition if exothermic. P3->C3a Primary Concern [14] C3b Cause: Mass Transfer Limitation Solution: Increase agitation speed. Use an appropriately designed impeller for the reactor geometry. P3->C3b Common Issue [16] C3c Cause: Extended Reaction Time Solution: Re-optimize conditions at scale. Do not assume lab-scale times will translate directly. [5] P3->C3c Operational Factor [5]

Caption: Decision tree for common troubleshooting scenarios.

Safety & Handling

Handling Brominated Compounds and Reagents:

  • General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]

  • Chloroacetone: This reagent is a lachrymator and is toxic. Handle with extreme care. Ensure it is stabilized to prevent decomposition.

  • Dibromo Compounds: Dibrominated aromatic compounds can be irritants and sensitizers. Avoid skin contact and inhalation of dust.[14] In case of skin contact, wash thoroughly with soap and water.[12]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations for hazardous materials. Do not dispose of in household garbage or down the drain.[15]

References

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC. (n.d.).
  • Safe handling and storage procedures for 2,3-Dibromo-4-nitropentane - Benchchem. (n.d.).
  • 1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet. (2024, August 23).
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). RSC Medicinal Chemistry.
  • Problems needing attention in synthesis process scaling up - shandong look chemical. (2021, January 6).
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). RSC Advances.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC. (n.d.).
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.).
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). Molbank.
  • 1,3-DIBROMO-5,5-DIMETHYLHYDANTOIN - Sdfine. (n.d.).
  • Safety Data Sheet: Bromine - Carl ROTH. (n.d.).
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (n.d.).
  • 1,2-dibromoethane - Incident management - GOV.UK. (2016, January 15).
  • 5 Common Challenges in Process Scale-Up & How to Overcome Them. (2026, February 13).
  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC. (n.d.).
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28).
  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. (2021, December 14).
  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - RSC Publishing. (2025, October 6).
  • No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11. (2021).
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. (2024).
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021, December 14).
  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC. (2023, December 27).
  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC. (2024, November 15).
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents. (n.d.).
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate. (2025, August 10).

Sources

Technical Support Center: HPLC Method Development for 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development, validation, and routine analysis. The following sections offer troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chromatographic principles and regulatory expectations.

I. Method Development & Optimization: FAQs and Troubleshooting

This section addresses common questions and issues that arise during the initial development and optimization of an HPLC method for 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine and related impurities.

Q1: What is the recommended starting point for column and mobile phase selection for 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine?

Answer:

Due to the aromatic nature and the presence of bromine atoms, 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine is a relatively non-polar compound. Therefore, a reversed-phase HPLC approach is the most suitable starting point.[1][2][3]

Recommended Initial Conditions:

ParameterRecommendationRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 (octadecyl) is a versatile, non-polar stationary phase that provides good retention for hydrophobic compounds.[3][4] A standard length and particle size offer a good balance between resolution and backpressure.[1]
Mobile Phase Acetonitrile/Water or Methanol/WaterAcetonitrile and methanol are common organic modifiers in reversed-phase HPLC.[5] Acetonitrile often provides better peak shape and lower UV cutoff. Start with a 60:40 (Organic:Water) ratio and adjust based on retention time.
Detector UV/DAD at ~254 nm and ~365 nmImidazo[1,2-a]pyridine derivatives are known to have UV absorbance.[6][7] A Diode Array Detector (DAD) allows for scanning across a wavelength range to determine the optimal absorbance maximum for your specific compound and any potential impurities.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column and provides a good starting point for method development.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature can improve peak shape and reproducibility.

Initial Scouting Run Workflow:

Caption: Initial HPLC method scouting workflow.

Q2: My peak for 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine is exhibiting significant tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue in HPLC and can compromise the accuracy of integration and resolution.[8][9] For a molecule like 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine, which has a basic nitrogen in the imidazo[1,2-a]pyridine ring system, the primary cause is often secondary interactions with the stationary phase.

Troubleshooting Peak Tailing:

Potential Cause Explanation Solution(s)
Silanol Interactions The basic nitrogen on the imidazo[1,2-a]pyridine ring can interact with acidic residual silanol groups on the silica-based C18 column, causing tailing.[10]- Add an acidic modifier to the mobile phase: 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) will protonate the silanol groups, minimizing these secondary interactions.[11][12] - Use an end-capped column: These columns have fewer accessible silanol groups.[10]
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a distorted peak shape.[13][14]- Dilute the sample: Reduce the concentration of your standard and sample solutions and re-inject. - Decrease injection volume: If dilution is not feasible, reduce the volume of sample injected onto the column.
Extra-column Volume Excessive tubing length or a void in the column can cause band broadening and tailing.[10]- Check connections: Ensure all tubing is as short as possible and properly connected. - Column maintenance: If the problem persists and is observed for all peaks, the column may need to be replaced.
Mobile Phase pH If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[10]- Adjust mobile phase pH: As mentioned above, adding a small amount of acid will ensure the analyte is in a single protonated state.

Logical Troubleshooting Flow for Peak Tailing:

Caption: Troubleshooting logic for peak tailing.

Q3: I am struggling to separate 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine from a closely eluting impurity. How can I improve the resolution?

Answer:

Achieving adequate resolution between the main peak and impurities is a critical goal of method development, especially for stability-indicating methods.[15][16]

Strategies to Improve Resolution:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Ratio: A slight decrease in the percentage of acetonitrile or methanol will increase retention times and may improve separation.[11]

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties.[12]

  • Employ Gradient Elution: If isocratic elution is not providing sufficient separation, a shallow gradient can help to resolve closely eluting peaks. For example, start with a lower percentage of organic modifier and slowly increase it over the run time.[11]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity.

    • Phenyl-Hexyl Column: These columns can provide alternative selectivity for aromatic compounds through pi-pi interactions.[17]

    • Biphenyl Column: Offers strong π-π interactions and can be effective for separating aromatic compounds.[4]

  • Reduce Particle Size: Switching to a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC) will increase column efficiency and lead to sharper peaks and better resolution.[1][3] Be aware that this will also increase backpressure.[1]

II. Method Validation & System Suitability

This section focuses on ensuring the developed method is suitable for its intended purpose, in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[16][18][19]

Q4: What are the key parameters I need to assess for method validation according to ICH guidelines?

Answer:

A comprehensive method validation demonstrates that the analytical procedure is suitable for its intended purpose.[20] According to ICH Q2(R2) guidelines, the following parameters should be evaluated:[21][22]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[18][21] This is often demonstrated through forced degradation studies.[23][24][25]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[18]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[19][22]

  • Accuracy: The closeness of test results to the true value. This is often determined by recovery studies.[18]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[18][19]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[22]

Q5: How do I perform a forced degradation study to establish the stability-indicating nature of my method?

Answer:

Forced degradation studies are essential to demonstrate the specificity of a stability-indicating HPLC method.[15][24][25] The goal is to generate potential degradation products and ensure they are well-separated from the main analyte peak.[23]

Recommended Stress Conditions (as per ICH Q1A(R2)): [15][16]

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl, heated at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH, at room temperature for 2 hours
Oxidation 3% H₂O₂, at room temperature for 24 hours
Thermal Degradation Dry heat at 105 °C for 48 hours
Photostability Expose to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours)

Experimental Protocol for Forced Degradation:

  • Prepare a stock solution of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine.

  • Aliquot the stock solution into separate vials for each stress condition.

  • Add the respective stressor (e.g., HCl, NaOH, H₂O₂). For thermal and photolytic stress, use the stock solution as is.

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to the target concentration with the mobile phase.

  • Analyze the stressed samples by HPLC, along with an unstressed control sample.

  • Evaluate the chromatograms for the appearance of new peaks (degradants) and ensure they are well-resolved from the main 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine peak.

III. Common HPLC Troubleshooting Guide

This table provides a quick reference for common HPLC problems, their potential causes, and recommended solutions.

Problem Potential Causes Solutions
No Peaks or Very Small Peaks - No injection made (autosampler error) - Detector lamp off - Incorrect mobile phase composition - Sample degradation- Check autosampler sequence and vial positions. - Ensure detector lamp is on and warmed up. - Verify mobile phase preparation. - Prepare a fresh sample.
Peak Fronting - Sample solvent stronger than mobile phase - Column overload - Column collapse/degradation- Prepare sample in the initial mobile phase.[14] - Dilute the sample or reduce injection volume.[14][26] - Replace the column.[26][27]
Peak Splitting - Blocked column frit - Void in the column packing - Co-elution of two components - Sample solvent/mobile phase mismatch- Reverse flush the column; if unsuccessful, replace the frit or column.[27] - Replace the column.[28] - Optimize the mobile phase to improve resolution.[28] - Ensure sample is dissolved in the mobile phase.[27]
Shifting Retention Times - Inconsistent mobile phase preparation - Column temperature fluctuations - Pump issues (leaks, poor mixing) - Column aging- Prepare fresh mobile phase carefully. - Use a column oven for stable temperature control. - Prime the pump and check for leaks. - Equilibrate the column properly before injection; replace if necessary.[29]

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Academic. Retrieved from [Link]

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (n.d.). Hindawi. Retrieved from [Link]

  • Method Development & Forced Degradation. (n.d.). J-Star Research. Retrieved from [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. Retrieved from [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Peak Splitting in HPLC: Causes and Solutions. (2024, April 4). Separation Science. Retrieved from [Link]

  • 11 HPLC Problems and Solutions You Must Know. (n.d.). Labtech. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]

  • Picking the Perfect HPLC Column. (2014, October 31). Biocompare. Retrieved from [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2022, April 15). LCGC International. Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]

  • 5 Main Types of HPLC Columns Explained. (2025, July 30). Torontech. Retrieved from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2020, November 11). LCGC International. Retrieved from [Link]

  • Understanding Peak Fronting in HPLC. (2025, April 1). Phenomenex. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • How to separate isomers by Normal phase HPLC? (2019, August 7). ResearchGate. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023, December 13). RSC Advances. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). RSC Publishing. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • Ich guidelines for validation final. (n.d.). Slideshare. Retrieved from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved from [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. Retrieved from [Link]

  • An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine-derived chemodosimeter for turn-on detection of fluoride ions via desilylation. (2024, October 21). RSC Publishing. Retrieved from [Link]

  • Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Development of Imidazo[1,2-a]pyridine-based probe for detection of hydrazine and its applications in imaging of HepG2 cell. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021, April 30). RSC Publishing. Retrieved from [Link]

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. (n.d.). PubMed. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). National Institutes of Health. Retrieved from [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (n.d.). MAC-MOD Analytical. Retrieved from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). ACS Omega. Retrieved from [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structure that confers a wide array of biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 6,8-dibromo-2-methylimidazo[1,2-a]pyridine analogs. We will explore how modifications to this core structure influence biological activity, with a particular focus on their potential as anticancer agents through mechanisms such as kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing potent and selective therapeutic agents based on this versatile scaffold.

The 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine Core: A Foundation for Potency

The imidazo[1,2-a]pyridine core itself is a bicyclic aromatic system that provides a rigid framework for the presentation of various functional groups. The introduction of bromine atoms at the 6 and 8 positions significantly impacts the electronic and steric properties of the molecule. These bulky, electron-withdrawing groups can enhance binding affinity to biological targets through halogen bonding and other non-covalent interactions, and can also influence the metabolic stability and pharmacokinetic properties of the compounds. The 2-methyl group provides an additional point for interaction or further functionalization.

Below is a general synthetic scheme for obtaining the 6,8-dibromo-imidazo[1,2-a]pyridine scaffold, often starting from a substituted 2-aminopyridine.

G cluster_synthesis General Synthetic Pathway 2-amino-3,5-dibromopyridine 2-Amino-3,5-dibromopyridine Cyclization Cyclization (e.g., Reflux in Ethanol) 2-amino-3,5-dibromopyridine->Cyclization alpha-haloketone α-Haloketone (e.g., Chloroacetone) alpha-haloketone->Cyclization Core_Scaffold 6,8-Dibromo-2-methyl- imidazo[1,2-a]pyridine Cyclization->Core_Scaffold

Caption: General synthesis of the core scaffold.

Comparative Analysis of Biological Activity: A Focus on Anticancer Properties

Recent studies have highlighted the potential of 6,8-disubstituted imidazo[1,2-a]pyridine analogs as potent inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα), a key enzyme in a signaling pathway frequently dysregulated in cancer.[2] By analyzing a series of these compounds, we can derive critical SAR insights.

Substitutions at the 2- and 8-Positions: Impact on PI3Kα Inhibition and Antiproliferative Activity

A study focusing on 2,6,8-substituted imidazo[1,2-a]pyridine derivatives provides a wealth of data for our comparative analysis.[3] The core scaffold explored was 8-bromo-6-substituted-imidazo[1,2-a]pyridine, with various modifications at the 2-position. The data reveals that the nature of the substituent at both positions dramatically influences the inhibitory potency against PI3Kα and the antiproliferative activity against cancer cell lines.

Compound IDR6R8R2-SubstituentPI3Kα IC50 (nM)[3]T47D IC50 (µM)[3]MCF-7 IC50 (µM)[3]
Parent Scaffold BrBr-CH3---
Analog 1 -CH3-Br-C(O)NH-(3-morpholinopropyl)>1000>50>50
Analog 2 -Cl-Br-C(O)NH-(3-morpholinopropyl)65045.3>50
Analog 3 -H-Br-C(O)NH-(3-morpholinopropyl)28015.621.4
Compound 35 -Cl-SO2-pyridin-2-yl-C(O)NH-(4-fluorophenyl)1507.99.4

Table 1: Comparative in vitro activity of 6,8-substituted imidazo[1,2-a]pyridine analogs.

From this data, several key SAR observations can be made:

  • Influence of the 6-Position: Replacing the bromo group at the 6-position with a smaller chloro group or hydrogen generally improves activity. This suggests that a bulky substituent at this position may be detrimental to binding with PI3Kα.

  • Critical Role of the 8-Position: The most potent analog, Compound 35, features a pyridylsulfonamide group at the 8-position instead of bromine. This group is hypothesized to form a crucial hydrogen bond with Lys802 in the affinity binding pocket of PI3Kα, significantly enhancing potency.[3] This highlights a key strategy for optimization: replacing the 8-bromo with a hydrogen bond donor/acceptor moiety.

  • Modifications at the 2-Position: The carboxamide moiety at the 2-position is a common feature in this series of PI3Kα inhibitors. The nature of the amine substituent on the carboxamide also influences activity, with a 4-fluorophenyl group (as in Compound 35) showing favorable results.

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

Potent imidazo[1,2-a]pyridine analogs often exert their anticancer effects by modulating key cellular processes such as the cell cycle and apoptosis. Compound 35, the potent PI3Kα inhibitor, was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in T47D breast cancer cells.[3] This is a common mechanism for anticancer agents that interfere with signaling pathways crucial for cell proliferation and survival.

G cluster_pathway PI3K/Akt Signaling Pathway and Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Inhibitor 6,8-Dibromo-imidazo[1,2-a] pyridine Analog (e.g., Compound 35) Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt pathway.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the biological activity of 6,8-dibromo-2-methylimidazo[1,2-a]pyridine analogs.

In Vitro PI3Kα Kinase Assay

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of PI3Kα.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[4]

    • Prepare a solution of the lipid substrate PIP2.

    • Prepare a solution of ATP (e.g., 250µM).[4]

    • Dilute the PI3Kα enzyme in the kinase buffer/lipid substrate mixture.

  • Assay Procedure:

    • Add the test compound (dissolved in DMSO) or vehicle to the wells of a 384-well plate.

    • Add the enzyme/lipid mixture to the wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • The amount of ADP produced, which is proportional to the kinase activity, can be measured using a commercial kit such as the ADP-Glo™ Kinase Assay.[4] This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction.

    • The luminescence is read on a plate reader. The inhibitory activity of the compound is calculated as the percentage decrease in signal compared to the vehicle control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of the compounds on cancer cell lines.

Methodology:

  • Cell Plating:

    • Seed cancer cells (e.g., T47D, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5][6]

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7]

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of the compounds on the distribution of cells in the different phases of the cell cycle.

Methodology:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

  • Fixation:

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.[7][8]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

    • The data is used to generate a histogram of cell count versus fluorescence intensity, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]

G cluster_workflow Cell Cycle Analysis Workflow Cell_Culture 1. Cell Culture and Compound Treatment Harvest 2. Harvest and Wash Cells Cell_Culture->Harvest Fixation 3. Fixation in Cold Ethanol Harvest->Fixation Staining 4. Staining with Propidium Iodide & RNase Fixation->Staining Flow_Cytometry 5. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 6. Data Analysis: Cell Cycle Phase Distribution Flow_Cytometry->Data_Analysis

Sources

Definitive Structural Confirmation of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide outlines the validation of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine using Single Crystal X-ray Diffraction (SC-XRD). While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide connectivity data, they often fail to unambiguously resolve regioisomers or define the solid-state intermolecular halogen bonding networks critical for drug formulation.

The Verdict: SC-XRD remains the "Gold Standard" for this scaffold. It provides absolute confirmation of the bicyclic ring closure and the regiochemical positioning of the bromine atoms at C6 and C8, eliminating the ambiguity inherent in spectroscopic methods.

Part 1: The Analytical Dilemma

In the synthesis of substituted imidazo[1,2-a]pyridines, particularly via the condensation of 2-amino-3,5-dibromopyridine with


-haloketones (e.g., chloroacetone), structural ambiguity arises.
The Core Challenge: Regioisomerism & Connectivity

Although the reaction generally favors the formation of the imidazo[1,2-a]pyridine core, two primary uncertainties persist that standard 1D NMR (


H, 

C) cannot always resolve:
  • Cyclization Ambiguity: Confirmation that the ring closure occurred at the ring nitrogen rather than the exocyclic amine (though less likely, steric hindrance from the C3-bromine can alter reaction pathways).

  • Halogen Positioning: Ensuring the bromine atoms remained at positions 6 and 8 without migration during the thermal cyclization process.

Comparative Analysis: SC-XRD vs. Alternatives
FeatureSC-XRD (X-Ray Crystallography) NMR (

H / 2D NOESY)
HRMS (Mass Spectrometry)
Primary Output 3D Electron Density Map (Atomic Positions)Chemical Shift (

) & Coupling Constants (

)
Molecular Formula (

)
Regiochemistry Absolute (Direct visualization)Inferential (Requires distinct

-coupling patterns)
None (Isomers have identical mass)
Stereochemistry Defines absolute configurationRelative (requires chiral shift reagents)None
Intermolecular Reveals

-stacking & Halogen bonding
Limited (concentration dependent)None
Sample State Solid (Single Crystal required)Solution (Deuterated solvent)Gas/Solution Phase
Turnaround Days (Crystal growth) to Hours (Collection)MinutesMinutes

Part 2: Decision Logic & Workflow

The following diagram illustrates the decision pathway for selecting SC-XRD over standard spectroscopic methods for this specific halogenated heterocycle.

structural_confirmation Start Synthesized 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine Check_NMR 1. Run 1H NMR & HRMS Start->Check_NMR Decision_NMR Is Regiochemistry Ambiguous? (e.g., overlapping aromatic signals) Check_NMR->Decision_NMR Route_Standard Standard Characterization (Sufficient for routine purity) Decision_NMR->Route_Standard No (Signals Distinct) Route_XRD Initiate SC-XRD Protocol Decision_NMR->Route_XRD Yes (Ambiguity Exists) Cryst_Method 2. Crystal Growth (Slow Evaporation/Vapor Diffusion) Route_XRD->Cryst_Method Data_Collect 3. Data Collection (Mo/Cu Source, <100K) Cryst_Method->Data_Collect Refinement 4. Structure Refinement (SHELX/OLEX2) Data_Collect->Refinement Result 5. Final CIF Output (Bond Lengths, Packing, Halogen Bonds) Refinement->Result

Figure 1: Decision matrix and workflow for structural confirmation. SC-XRD is triggered when spectroscopic data is inconclusive regarding halogen positioning or when solid-state packing data is required.

Part 3: Experimental Protocol

Synthesis Context
  • Precursors: 2-amino-3,5-dibromopyridine + chloroacetone.

  • Conditions: Reflux in ethanol or DMF (Hantzsch-type condensation).

  • Relevance: The presence of the methyl group at C2 and bromines at C6/C8 creates a lipophilic profile, influencing the choice of crystallization solvent.

Crystallization Methodology

Obtaining a diffraction-quality single crystal is the critical bottleneck.[1] For 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine , the following methods are recommended due to its solubility profile.

Method A: Slow Evaporation (Primary)
  • Solvent System: Dissolve 20 mg of the purified compound in Dichloromethane (DCM) : Methanol (1:1) .

  • Procedure: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Growth: Cover the vial with parafilm and poke 3-4 small holes. Allow to stand at room temperature (20-25°C) in a vibration-free zone.

  • Timeline: Crystals typically appear within 24-72 hours as colorless prisms or needles.

Method B: Vapor Diffusion (Secondary)
  • Inner Vial: Dissolve 15 mg of compound in 0.5 mL Tetrahydrofuran (THF) .

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Pentane or Hexane (anti-solvent).

  • Mechanism: The volatile anti-solvent diffuses into the THF, slowly lowering solubility and forcing nucleation.

Data Collection & Refinement
  • Mounting: Select a crystal with dimensions

    
     mm. Mount on a glass fiber or MiTeGen loop using paratone oil.
    
  • Temperature: Collect data at 100 K (using a cryostream) to reduce thermal motion (atomic displacement parameters), which is crucial for accurately locating the heavy Bromine atoms.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects caused by the heavy bromine atoms.

Part 4: Interpreting the Results

Once the structure is solved (typically using Direct Methods or Intrinsic Phasing via SHELXT), the following parameters confirm the structure:

Intramolecular Geometry (The "Fingerprint")

The X-ray data will provide precise bond lengths. For the 6,8-dibromo derivative, verify these expected ranges:

  • C–Br Bond Lengths: Expect

    
     Å. This confirms the covalent attachment of bromine.
    
  • C2–Methyl: The C–C bond length for the methyl group should be

    
     Å.
    
  • Planarity: The imidazo[1,2-a]pyridine bicycle should be essentially planar (RMS deviation < 0.02 Å).

Intermolecular Interactions (The "Drugability" Factor)

This is data only X-ray can provide.

  • 
    -
    
    
    
    Stacking:
    Look for centroid-to-centroid distances of
    
    
    Å between parallel aromatic rings. This predicts solubility and melting point behavior.
  • Halogen Bonding: Bromine is a "sigma-hole" donor. Look for

    
     or 
    
    
    
    interactions (distances < sum of van der Waals radii). These interactions are critical for understanding how the drug might bind to a protein target.

Part 5: Visualization of the Crystallography Pipeline

xray_pipeline Crystal Single Crystal (Mounted on Loop) Diffraction X-Ray Diffraction (Bragg's Law) Crystal->Diffraction Irradiation RawData Raw Frames (Reciprocal Space) Diffraction->RawData Detector Processing Data Reduction (Integration & Scaling) RawData->Processing APEX/CrysAlis Phasing Phasing (Solve Phase Problem) Processing->Phasing SHELXT Model Electron Density Map Phasing->Model Refinement Least-Squares Refinement (R-factor minimization) Model->Refinement SHELXL Refinement->Model Iterative Fixes CIF Final CIF File (Pub. Quality) Refinement->CIF

Figure 2: The technical pipeline from physical crystal to digital structure (CIF). The "Phasing" step is where the heavy Bromine atoms are particularly useful, often acting as heavy atoms to help solve the structure.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). The repository for small molecule crystal structures. [Link]

  • Goker, H., et al. (2008). "Synthesis and potent antimicrobial activity of some novel 2-(substituted phenyl)-1H-benzimidazole derivatives." (Provides context on imidazo-pyridine synthesis and characterization). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. (The standard software citation for structure refinement). [Link]

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[2] Organic & Biomolecular Chemistry. (Comparative synthesis methods). [Link]

Sources

Comparative study of the photophysical properties of mono- and di-brominated imidazo[1,2-a]pyridines

[1]

Executive Summary & Strategic Rationale

Audience: Medicinal Chemists, Photophysicists, and Drug Discovery Scientists.[1]

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry (e.g., zolpidem, alpidem) and a versatile core for organic electronics. However, its utility as a fluorophore or photosensitizer is strictly governed by the Heavy Atom Effect (HAE) introduced by halogenation.[1]

This guide objectively compares the photophysical performance of mono-brominated (3-bromo, 6-bromo) and di-brominated (3,6-dibromo) derivatives against the unsubstituted parent.[1]

Key Takeaway:

  • Unsubstituted: Moderate fluorescence (

    
    ), negligible singlet oxygen generation (
    
    
    ).[1] Best for bio-imaging labels where brightness is key.[1]
  • Mono-brominated (3-Br / 6-Br): Reduced

    
     due to enhanced Intersystem Crossing (ISC). 3-position substitution induces a stronger bathochromic shift than 6-position.
    
  • Di-brominated (3,6-diBr): Fluorescence is effectively quenched (

    
    ).[1] The molecule becomes a potent Type II Photosensitizer , maximizing triplet state population (
    
    
    ) and singlet oxygen generation (
    
    
    ), ideal for Photodynamic Therapy (PDT) applications.[1]

Structural & Electronic Analysis

The imidazo[1,2-a]pyridine core is planar and electron-rich.[1] The position of the bromine atom dictates the extent of electronic perturbation and Spin-Orbit Coupling (SOC).

FeatureUnsubstituted3-Bromo (Mono)6-Bromo (Mono)3,6-Dibromo (Di)
Electronic Character Electron-rich 5-membered ring; Electron-deficient 6-membered ring.[1]Electrophilic substitution site.[1] Direct conjugation with HOMO.Pyridine ring substitution.[1][2][3][4] Inductive effect dominates.[1]Synergistic HAE. Max SOC.
Symmetry

(approx)
ReducedReducedReduced
Key Role Fluorescent CoreSynthetic Intermediate / Moderate ISCSynthetic IntermediatePDT Agent / Triplet Harvester
Structural Logic Flow

The following diagram illustrates the synthetic divergence and property tuning via bromination.

GStartImidazo[1,2-a]pyridine(Parent)Br33-Bromo derivative(Mono-substituted)Start->Br3NBS (1.0 eq)Electrophilic Sub.Br66-Bromo derivative(Mono-substituted)Start->Br6Pre-functionalizedStart MaterialOutcome_FHigh Fluorescence(Imaging)Start->Outcome_FRadiative DecayBr363,6-Dibromo derivative(Di-substituted)Br3->Br36NBS (Excess)Br6->Br36NBS (1.0 eq)Outcome_THigh Singlet Oxygen(PDT/Therapy)Br36->Outcome_TIntersystem Crossing(Heavy Atom Effect)

Caption: Synthetic pathway and resulting functional divergence. Bromination shifts utility from fluorescence (imaging) to triplet state harvesting (therapy).[1]

Photophysical Performance Comparison

The introduction of bromine atoms increases the spin-orbit coupling constant (



Comparative Data Summary

Note: Values are representative of the scaffold class in polar aprotic solvents (e.g., Acetonitrile/DMSO).

PropertyUnsubstituted3-Bromo6-Bromo3,6-Dibromo
Abs Max (

)
~280-330 nm~290-340 nm (Red-shift)~285-335 nm~300-350 nm
Emission Max (

)
~370-420 nm~380-430 nm~375-425 nm~400-450 nm
Stokes Shift ModerateModerateModerateLarge
Quantum Yield (

)
High (0.50 - 0.[1]70)Medium (0.20 - 0.[1]40)Medium (0.30 - 0.[1]50)Low (< 0.[1]05)
Lifetime (

)
Nanoseconds (ns)ReducedReduced< 1 ns (Quenched)
ISC Efficiency NegligibleModerateModerateHigh
Singlet Oxygen (

)
< 0.05~0.30 - 0.45~0.25 - 0.40> 0.60
Mechanism: The Heavy Atom Effect

The dramatic drop in

  • Excitation:

    
    
    
  • Fluorescence (Radiative):

    
     (Dominant in Unsubstituted)
    
  • Intersystem Crossing (Non-Radiative):

    
     (Dominant in Di-bromo)[1]
    
  • Singlet Oxygen Gen:

    
    
    

JablonskiS0Ground State (S0)S1Singlet Excited (S1)S0->S1S1->S0k_r (Fluorescence)T1Triplet State (T1)S1->T1k_isc (Heavy Atom)T1->S0Energy Transfer to O2AbsAbsorptionFlFluorescence(Quenched by Br)ISCIntersystem Crossing(Enhanced by Br)Phos1O2 Generation

Caption: Jablonski diagram highlighting the Heavy Atom Effect. Bromine accelerates

Experimental Protocols

To validate these properties in your own lab, follow these self-validating protocols.

A. Synthesis of 3-Bromoimidazo[1,2-a]pyridine

Rationale: Electrophilic aromatic substitution occurs preferentially at C3 due to the high electron density of the imidazole ring.

  • Reactants: Dissolve imidazo[1,2-a]pyridine (1.0 eq) in Acetonitrile (ACN).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

  • Reaction: Stir at room temperature for 1-2 hours. Monitor via TLC (Hexane:EtOAc).[1]

  • Workup: Remove solvent, redissolve in DCM, wash with water/brine.[1]

  • Purification: Recrystallization from Ethanol or Column Chromatography.[1]

  • Validation: 1H NMR should show the disappearance of the C3-H signal (approx.[1] 7.6 ppm).

B. Measurement of Singlet Oxygen Quantum Yield ( )

Rationale: Direct measurement of

11

Materials:

  • Sensitizer: Your brominated compound.[1][5]

  • Standard: Rose Bengal (

    
     in MeOH) or Methylene Blue.[1]
    
  • Trap: DPBF (Absorbance ~1.0 at 410 nm).[1]

  • Solvent: Methanol or DMF (air-saturated).[1]

Protocol:

  • Preparation: Prepare a solution containing the Trap (DPBF) and the Sensitizer such that the Sensitizer's absorbance at the irradiation wavelength (e.g., 350 nm) is ~0.1-0.2 OD.

  • Baseline: Measure the UV-Vis spectrum of the mixture.[1]

  • Irradiation: Irradiate the sample with a monochromatic light source (LED) for fixed intervals (e.g., 10 seconds).

  • Reading: Measure the decrease in DPBF absorbance at 410 nm after each interval.

  • Comparison: Repeat with the Standard.

  • Calculation:

    
    
    Where 
    
    
    is the slope of ln(Abs) vs. time, and
    
    
    is the absorption correction factor (
    
    
    ).[1][6]

References

  • Heavy Atom Effect & Singlet Oxygen

    • Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens.[1][7][8] ACS Appl.[1][7] Mater. Interfaces 2018, 10, 20, 17327–17334.[1][7]

  • Imidazo[1,2-a]pyridine Photophysics

    • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives.[1][9] Chemistry Central Journal, 2012.[1]

  • Singlet Oxygen Generation in Heterocycles

    • Fluorescent Imidazo[1,2-a]pyrimidine Compounds as Biocompatible Organic Photosensitizers that Generate Singlet Oxygen.[1][10] Chemistry – A European Journal, 2021.[1]

  • Brominated BODIPY Comparison (Validation of HAE)

    • Singlet Oxygen Generation and Triplet Excited State Spectra of Brominated BODIPY.[1][5] J. Phys.[1] Chem. B 2013.[5] [1]

  • General Synthesis (NBS Bromination)

    • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp3)–H functionalization.[1] Organic & Biomolecular Chemistry.[1][2][7][8]

Assessing the selectivity profile of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the development of selective kinase inhibitors is a cornerstone of targeted therapy, particularly in oncology.[1] The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent kinase inhibition.[2][3][4][5] This guide provides a comprehensive assessment of the selectivity profile of a representative compound from this class, 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine, against a diverse panel of kinases.

Our objective is to furnish researchers, scientists, and drug development professionals with an in-depth, objective comparison of this compound's performance. We will delve into the experimental rationale, present detailed protocols for robust assessment, and contextualize the resulting data against established kinase inhibitors. This guide is designed not as a rigid template, but as a dynamic framework for understanding and evaluating kinase inhibitor selectivity.

The Imperative of Selectivity Profiling in Kinase Drug Discovery

Protein kinases, comprising a superfamily of over 500 enzymes in the human kinome, are critical regulators of cellular processes.[1][6] Their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][7] While the development of kinase inhibitors has revolutionized treatment paradigms, a significant challenge remains: achieving selectivity.[8][9] The high degree of structural conservation in the ATP-binding site across the kinome often leads to off-target effects, resulting in toxicity and limiting therapeutic windows.[10][11]

Therefore, comprehensive selectivity profiling is not merely a characterization step but a critical component of the drug discovery cascade. It enables:

  • Identification of On-Target and Off-Target Activities: Distinguishing between desired therapeutic effects and potential liabilities.

  • Structure-Activity Relationship (SAR) Elucidation: Guiding medicinal chemistry efforts to optimize potency and selectivity.[12]

  • Prediction of In Vivo Efficacy and Toxicity: Informing the selection of the most promising candidates for further development.

  • Understanding of Polypharmacology: Uncovering opportunities where engaging multiple targets may be therapeutically advantageous.[8]

This guide will utilize a hypothetical, yet plausible, selectivity profile for 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine to illustrate these principles in practice. The imidazo[1,2-a]pyridine core is known to interact with various kinases, including PI3K, CDKs, and PIM kinases, making it an excellent candidate for this comparative analysis.[13][14][15]

Experimental Design: A Framework for Rigorous Selectivity Assessment

To ensure the generation of high-quality, reproducible data, a meticulously designed experimental plan is paramount. Our approach is grounded in established best practices for kinase inhibitor profiling.[16]

Selection of the Kinase Panel

The choice of kinases for the screening panel is a critical decision that dictates the breadth and depth of the selectivity assessment. A well-constructed panel should include:

  • Representation across the Human Kinome: Including members from all major kinase families (e.g., tyrosine kinases, serine/threonine kinases).

  • Disease-Relevant Kinases: Focusing on targets with established roles in the intended therapeutic area.

  • Known Off-Target Liabilities: Incorporating kinases frequently associated with adverse effects.

  • Counter-Screening Targets: Including closely related kinases to the primary target(s) to assess isoform selectivity.

For our assessment of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine, we will utilize a representative panel of 24 kinases, designed to provide a broad overview of its selectivity profile. This panel includes representatives from major kinase families and kinases implicated in cancer signaling pathways.

Choice of Assay Technology

A variety of in vitro assay formats are available for kinase activity measurement, each with its own advantages and limitations.[17] For this guide, we will employ the ADP-Glo™ Kinase Assay , a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[10][18] This technology offers several benefits:

  • High Sensitivity and Dynamic Range: Enabling the detection of both potent and weak inhibitors.

  • Universal Applicability: Compatible with a wide range of kinases and substrates.

  • Reduced Interference: The luminescent signal is less susceptible to interference from colored or fluorescent compounds.

  • Amenability to High-Throughput Screening: Facilitating the rapid profiling of large compound libraries.[7]

Alternatively, other methods such as radiometric assays, which are often considered the gold standard, or cell-based assays like NanoBRET™ Target Engagement, could be employed to provide physiologically relevant data on compound affinity and occupancy in a cellular context.[7][19][20]

Determining Assay Conditions: The Critical Role of ATP Concentration

The concentration of ATP used in a kinase assay significantly influences the apparent potency (IC50) of ATP-competitive inhibitors.[8][9] To generate meaningful and comparable data, it is crucial to carefully consider the ATP concentration. Two common approaches are:

  • Assaying at the Km,ATP: Performing the assay at the Michaelis constant (Km) of ATP for each specific kinase. This condition maximizes the sensitivity of the assay for detecting ATP-competitive inhibitors and allows for a more direct comparison of inhibitor potency across different kinases.[9][10]

  • Assaying at Physiological ATP Concentrations: Using a high concentration of ATP (e.g., 1 mM) to mimic the intracellular environment. This can provide a more physiologically relevant measure of inhibitor potency.[21]

For our primary screen, we will conduct the assays at the apparent Km,ATP for each kinase to obtain a clear initial assessment of potency.[22] Follow-up studies at 1 mM ATP would be a logical next step for promising candidates.

Experimental Workflow and Protocols

The following section outlines the detailed, step-by-step methodology for assessing the selectivity profile of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Compound Dilution Reaction_Setup Kinase Reaction (Compound + Kinase/Substrate) Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction_Setup ATP_Addition Initiate Reaction (Add ATP) Reaction_Setup->ATP_Addition Incubation Incubation ATP_Addition->Incubation ADP_Glo_Reagent Stop Reaction & Deplete ATP Incubation->ADP_Glo_Reagent Kinase_Detection_Reagent ADP to ATP Conversion & Luminescence Generation ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence_Reading Read Luminescence Kinase_Detection_Reagent->Luminescence_Reading Data_Normalization Data Normalization (% Inhibition) Luminescence_Reading->Data_Normalization IC50_Determination IC50 Curve Fitting Data_Normalization->IC50_Determination Selectivity_Analysis Selectivity Profile Generation IC50_Determination->Selectivity_Analysis

Caption: A streamlined workflow for kinase selectivity profiling.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format, suitable for screening against a kinase panel.[10]

1. Compound Preparation and Plating:

  • Prepare a stock solution of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine and control inhibitors (e.g., Staurosporine, Dasatinib) in 100% DMSO.

  • Perform serial dilutions in DMSO to create a 10-point concentration gradient.

  • Transfer a small volume (e.g., 1 µL) of the diluted compounds to the assay plate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

Rationale: A 10-point dose-response curve provides sufficient data for accurate IC50 determination.[16] The use of appropriate controls is essential for data normalization and quality control.[23]

2. Kinase Reaction Setup:

  • Prepare a kinase/substrate master mix for each kinase in the panel according to the manufacturer's recommendations. The final concentrations of the kinase and substrate should be optimized for each specific enzyme.

  • Dispense the kinase/substrate mix into the appropriate wells of the assay plate containing the pre-spotted compounds.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.[10]

3. Kinase Reaction Initiation and Incubation:

  • Prepare an ATP solution at a concentration that will result in the desired final concentration (Km,ATP) in the reaction.

  • Add the ATP solution to all wells to initiate the kinase reaction.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

4. Signal Generation and Detection:

  • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase-driven production of light. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader.

5. Data Analysis:

  • Normalization: Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme) controls.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[24]

Comparative Selectivity Profile

The following table presents the hypothetical IC50 values for 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine against our 24-kinase panel, alongside data for two well-characterized kinase inhibitors, Dasatinib (a multi-kinase inhibitor) and a hypothetical selective p38α inhibitor, for comparative purposes.

Kinase TargetKinase Family6,8-Dibromo-2-methylimidazo[1,2-a]pyridine IC50 (nM)Dasatinib IC50 (nM)Selective p38α Inhibitor IC50 (nM)
p38α (MAPK14) CMGC 25 15 5
JNK1CMGC>10,000250>10,000
ERK2CMGC>10,000>10,000>10,000
CDK2/CycACMGC8505>10,000
PIM1 CAMK 75 500>10,000
PIM2CAMK250800>10,000
CAMK2δCAMK>10,0001,200>10,000
AKT1 AGC 150 30>10,000
PKAAGC>10,000>10,000>10,000
ROCK1AGC2,500180>10,000
SRC TK 500 0.8 >10,000
ABL1TK9001>10,000
EGFRTK>10,00020>10,000
VEGFR2TK3,00010>10,000
METTK>10,000150>10,000
FLT3TK>10,00025>10,000
PI3Kα Atypical 450 >10,000>10,000
PI3KβAtypical1,200>10,000>10,000
PI3KγAtypical900>10,000>10,000
PI3KδAtypical800>10,000>10,000
mTORAtypical>10,0001,500>10,000
DNAPKAtypical>10,000>10,000>10,000
MEK1STE>10,000>10,000>10,000
MKK4STE>10,000>10,000>10,000

Data are hypothetical and for illustrative purposes only.

Visualization of Selectivity

Visual representations of selectivity data are powerful tools for interpretation. A common approach is to plot the percentage of kinases inhibited above a certain threshold at a given compound concentration.

selectivity_profile cluster_compound 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine cluster_off_targets Secondary Targets (>200 nM) cluster_inactive Inactive (>1000 nM) p38a p38α (25 nM) PIM1 PIM1 (75 nM) AKT1 AKT1 (150 nM) PIM2 PIM2 (250 nM) PI3Ka PI3Kα (450 nM) SRC SRC (500 nM) CDK2 CDK2/CycA (850 nM) ABL1 ABL1 (900 nM) JNK1 JNK1 ERK2 ERK2 VEGFR2 VEGFR2 EGFR EGFR mTOR mTOR

Caption: Selectivity profile of the test compound.

Interpretation and Discussion

The hypothetical data reveals a nuanced selectivity profile for 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine.

  • Primary Targets: The compound exhibits the highest potency against p38α, PIM1, and AKT1, with IC50 values in the low to mid-nanomolar range. This suggests a potential therapeutic utility in inflammatory diseases or cancers where these kinases are hyperactivated.[25]

  • Secondary Targets and Selectivity: While demonstrating a preference for p38α, PIM1, and AKT1, the compound also inhibits other kinases, including SRC, ABL1, and PI3Kα, at sub-micromolar concentrations. This polypharmacology distinguishes it from the highly selective p38α inhibitor. The approximately 20-fold selectivity for p38α over SRC is a notable feature.

  • Comparison with Dasatinib: In contrast to the broad-spectrum activity of Dasatinib, which potently inhibits SRC, ABL, and multiple other tyrosine kinases, 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine displays a more focused, albeit not entirely specific, inhibitory profile.[11][26] This highlights the diverse selectivity patterns that can be achieved with different chemical scaffolds.

  • Implications for Drug Development: The observed profile suggests that 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine could serve as a valuable starting point for the development of more selective inhibitors. For instance, medicinal chemistry efforts could focus on modifications that enhance potency for p38α while reducing activity against SRC and ABL1 to minimize potential off-target toxicities associated with these kinases. Conversely, the observed polypharmacology could be exploited if simultaneous inhibition of these pathways is therapeutically desirable.

Conclusion

This guide has provided a comprehensive framework for assessing and interpreting the kinase selectivity profile of 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine. Through a combination of rigorous experimental design, detailed protocols, and comparative data analysis, we have illustrated how to generate and understand the nuanced activity of a kinase inhibitor. The hypothetical data presented underscores the importance of broad kinase profiling in identifying primary targets, uncovering potential off-target liabilities, and guiding the rational design of next-generation kinase inhibitors. As the field of kinase drug discovery continues to evolve, a deep understanding of selectivity will remain a critical factor in the successful development of safe and effective targeted therapies.

References

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • Reaction Biology. (2023, October). Kinase Selectivity Panels. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. [Link]

  • K-ras Proto-Oncogene, GTPase. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55769. [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(505), eaai7835. [Link]

  • Lolli, G., & Engel, M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4905. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Schaller, D., et al. (2024). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. Journal of Cheminformatics, 16(1), 1-22. [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Fulle, S., et al. (2013). Visually Interpretable Models of Kinase Selectivity Related Features Derived from Field-Based Proteochemometrics. Journal of Chemical Information and Modeling, 53(11), 3020-3035. [Link]

  • Bitesize Bio. (2026, February 5). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]

  • Medium. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Retrieved from [Link]

  • Lu, S., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1676-1687. [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • Gansner, E. R., & North, S. C. (2013, October 28). Let's Draw a Graph: An Introduction with Graphviz. UC Berkeley EECS. Retrieved from [Link]

  • Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz. Retrieved from [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 105(2), 613-618. [Link]

  • Chemistry Proceedings. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • D'yakonov, V. A., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4456-4464. [Link]

  • Rizeq, B., et al. (2019). Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors. Pharmaceuticals, 12(1), 4. [Link]

  • Bullock, A. N., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]

  • Dolečková, I., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5327. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. RSC Medicinal Chemistry, 14(2), 297-310. [Link]

  • Royal Society of Chemistry. (n.d.). The Properties of Kinase Inhibitors. Retrieved from [Link]

  • Byth, K. F., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249-2252. [Link]

  • Harris, P. A., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397. [Link]

  • Molecules. (2024, November 14). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • ResearchGate. (2026, January 8). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2023, January 16). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dibromo-2-methylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6,8-Dibromo-2-methylimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.